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  • Product: 2,6-Dibromo-4-methylnicotinonitrile
  • CAS: 38824-75-8

Core Science & Biosynthesis

Foundational

2,6-Dibromo-4-methylnicotinonitrile: A Comprehensive Technical Guide on Physical Properties, Chemical Reactivity, and Synthetic Applications

Executive Summary In the realm of modern drug discovery and advanced materials science, polyhalogenated pyridine scaffolds serve as indispensable building blocks. 2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8) sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery and advanced materials science, polyhalogenated pyridine scaffolds serve as indispensable building blocks. 2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8) stands out as a highly functionalized, poly-electrophilic hub[1]. Featuring two differential bromide leaving groups, a sterically demanding methyl group, and a strongly electron-withdrawing cyano group, this molecule offers a masterclass in regioselective functionalization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will decode the physicochemical profile of 2,6-dibromo-4-methylnicotinonitrile, analyze the quantum-mechanical and steric causality behind its regioselectivity, and provide self-validating experimental workflows for orthogonal functionalization.

Physicochemical Profiling

Understanding the baseline properties of 2,6-dibromo-4-methylnicotinonitrile is critical for solvent selection, reaction design, and downstream purification. The presence of the heavy bromine atoms significantly increases the molecular weight and lipophilicity, while the cyano group ensures a strong dipole moment.

Table 1: Core Physicochemical and Structural Data
PropertyValue / Description
IUPAC Name 2,6-Dibromo-4-methylpyridine-3-carbonitrile
CAS Number 38824-75-8[1]
Molecular Formula C₇H₄Br₂N₂[2]
Molecular Weight 275.93 g/mol [1]
Canonical SMILES Cc1cc(Br)nc(Br)c1C#N
Physical State Crystalline solid (at Standard Ambient Temperature and Pressure)
Solubility Profile Highly soluble in DMSO, DMF, DCM, and THF; Insoluble in H₂O
Key Reactive Sites C-2 (Br), C-6 (Br), C-3 (CN)

Mechanistic Reactivity & Regioselectivity

The true value of 2,6-dibromo-4-methylnicotinonitrile lies in the differential reactivity of the C-2 and C-6 bromines. While both positions are activated toward Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling by the electron-deficient pyridine nitrogen[3], they are not electronically or sterically equivalent.

The 3-Cyano Effect and SNAr Regioselectivity

The cyano group at C-3 exerts powerful inductive (-I) and resonance (-M) effects. During an SNAr reaction, the negative charge of the intermediate Meisenheimer complex is delocalized onto the electronegative nitrogen atom[3].

Historically, one might assume the C-2 position (ortho to the CN group) would be the primary site of attack due to proximity. However, empirical chemical design studies on analogous 3-substituted 2,6-dihalopyridines reveal that a 3-cyano group strongly directs amine nucleophiles to the C-6 position , often achieving a 9:1 regioselectivity ratio in favor of the 6-isomer[4].

The Causality (Solvent & Sterics): Regioselectivity is heavily dictated by the Kamlet-Taft solvatochromic β parameter (hydrogen-bond acceptor ability) of the solvent[4]. In solvents with a high β parameter like DMSO ( β = 0.76), the transition state for C-6 attack is preferentially stabilized. Furthermore, the Verloop steric parameter indicates that bulky 3-substituents induce steric relief by forcing incoming nucleophiles to the less hindered C-6 position[4].

Suzuki-Miyaura Coupling (SMC) Dynamics

Conversely, in transition-metal catalysis such as Suzuki-Miyaura cross-coupling, the rules of engagement shift. Oxidative addition of Pd(0) is highly sensitive to the electron density of the C-X bond. The C-2 position is intrinsically more electrophilic due to the direct ortho-inductive pull of the cyano group. Furthermore, the cyano group can coordinate to the coordinatively unsaturated Pd(0) center, directing the oxidative addition selectively into the C2–Br bond[5]. This allows for sequential, orthogonal functionalization of the scaffold[6].

Reactivity Core 2,6-Dibromo-4-methylnicotinonitrile C2 C-2 Bromine • High Electrophilicity • Pd(0) Coordination • SMC Preferred Core->C2 C6 C-6 Bromine • Sterically Accessible • High β-Solvent Stabilization • SNAr Preferred Core->C6 CN C-3 Cyano Group • -I / -M Directing Group Core->CN

Figure 1: Reactivity map highlighting the divergent regioselectivity of the C-2 and C-6 positions.

Experimental Workflows: Self-Validating Protocols

To harness this scaffold, I have designed a two-step orthogonal functionalization workflow. These protocols are built as "self-validating systems," meaning they incorporate specific In-Process Controls (IPCs) to guarantee mechanistic fidelity.

Workflow SM Starting Material (CAS: 38824-75-8) SNAr SNAr (Amine) DMSO, 80°C SM->SNAr Int C-6 Aminated Intermediate SNAr->Int Regioselective SMC Suzuki Coupling Pd(dppf)Cl2 Int->SMC Prod C-2 Arylated Final Product SMC->Prod Cross-Coupling

Figure 2: Sequential orthogonal functionalization workflow for 2,6-dibromo-4-methylnicotinonitrile.

Protocol 1: Regioselective SNAr at C-6

Objective: Synthesize 2-bromo-6-(morpholino)-4-methylnicotinonitrile. Causality Check: We deliberately utilize DMSO as the solvent. Its high hydrogen-bond acceptor capacity ( β = 0.76) acts as a thermodynamic sink, stabilizing the C-6 Meisenheimer transition state and preventing competitive C-2 amination[4][7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2,6-dibromo-4-methylnicotinonitrile (1.0 equiv, 2.76 g, 10 mmol) in anhydrous DMSO (15 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) followed by dropwise addition of morpholine (1.1 equiv, 11 mmol).

  • Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z ~276, dibromo isotope pattern) is fully replaced by the mono-aminated product mass (m/z ~282, monobromo isotope pattern).

  • Workup: Quench the reaction with ice-cold water (50 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at C-2

Objective: Arylate the remaining C-2 bromide of the intermediate to yield 2-aryl-6-(morpholino)-4-methylnicotinonitrile. Causality Check: We utilize Pd(dppf)Cl₂. The bidentate dppf ligand enforces a wide bite angle that accelerates reductive elimination, while the C-3 cyano group directs the initial oxidative addition to the C-2 position[5][6].

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add the C-6 aminated intermediate (1.0 equiv, 2.82 g, 10 mmol), phenylboronic acid (1.2 equiv, 12 mmol), and K₂CO₃ (3.0 equiv, 30 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise poison the Pd catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • In-Process Control (IPC): TLC (Hexane/EtOAc 2:1) should show complete consumption of the starting bromide.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the crude product via flash column chromatography to isolate the highly functionalized trisubstituted pyridine core[8].

Comprehensive References

  • [4] ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. URL:[Link]

  • [8] PubMed (NIH). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. URL:[Link]

  • [7] Gothenburg University Publications Electronic Archive (GUPEA). The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. URL:[Link]

  • [5] Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. URL:[Link]

  • [6] The Journal of Organic Chemistry (ACS Publications). Strategic Advances in Sequential C-Arylations of Heteroarenes. URL:[Link]

Sources

Exploratory

Comprehensive NMR Structural Elucidation of 2,6-Dibromo-4-methylnicotinonitrile: A Technical Guide

Executive Summary Halogenated nicotinonitriles serve as critical molecular building blocks in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and non-nucleo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated nicotinonitriles serve as critical molecular building blocks in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine[1]. Among these, 2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8) [2] presents a unique, fully substituted pyridine architecture. Because it possesses only one aromatic proton, standard 1D 1H NMR provides limited structural connectivity. This whitepaper details the causality behind its NMR behavior and provides a self-validating analytical protocol for unambiguous 1H and 13C chemical shift assignment.

Molecular Architecture & Electronic Environment

The pyridine core of 2,6-Dibromo-4-methylnicotinonitrile is subjected to a complex interplay of competing electronic effects from its substituents. The ring nitrogen inherently withdraws electron density via resonance, generally deshielding the α and γ carbons[3]. However, the specific functional groups dictate the final chemical shifts:

  • Bromine (C-2, C-6): Bromine exerts a strong inductive electron-withdrawing effect (-I) but donates electron density via resonance (+R). In 13C NMR, bromine induces a characteristic "heavy atom effect," leading to a significant upfield shift (shielding) of the ipso carbons (C-2 and C-6).

  • Cyano Group (C-3): The nitrile is a powerful electron-withdrawing group (EWG) that deshields ortho and para positions. Paradoxically, it causes a distinct upfield shift at its ipso carbon (C-3) due to the magnetic anisotropy of the C≡N triple bond[4].

  • Methyl Group (C-4): An electron-donating group (EDG) via hyperconjugation, which deshields its ipso carbon (C-4) while slightly shielding the adjacent C-5 proton.

Substituent_Effects Pyridine Pyridine Core (Base Shifts) Br_Effect Bromine (C-2, C-6) Heavy Atom Effect Pyridine->Br_Effect CN_Effect Cyano (C-3) Strong EWG / Anisotropy Pyridine->CN_Effect CH3_Effect Methyl (C-4) EDG / Hyperconjugation Pyridine->CH3_Effect C2_C6 Upfield Shift (C-2 ~147, C-6 ~149 ppm) Br_Effect->C2_C6 Shielding C3 Ipso Upfield Shift (C-3 ~113 ppm) CN_Effect->C3 Shielding C4 Ipso Downfield Shift (C-4 ~153 ppm) CH3_Effect->C4 Deshielding

Logical mapping of substituent electronic effects on the pyridine core's 13C NMR chemical shifts.

Experimental Protocol for NMR Acquisition

To ensure trustworthiness and reproducibility, the following self-validating protocol must be adhered to when acquiring NMR spectra for highly substituted, halogenated pyridines.

Step 1: Sample Preparation

Dissolve 15–20 mg of 2,6-Dibromo-4-methylnicotinonitrile[2] in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Causality: CDCl3​ is selected over DMSO−d6​ because the molecule lacks exchangeable protons (e.g., -OH, -NH), and CDCl3​ prevents potential solvent peak overlap with the critical C-4 methyl signal. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

Step 2: Spectrometer Configuration & Shimming

Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform rigorous shimming on the Z, Z2, and Z3 axes. Because the 1H spectrum will only contain two sharp singlets, poor shimming will immediately manifest as asymmetric line broadening, invalidating the integration.

Step 3: 1H NMR Acquisition
  • Pulse Sequence: Standard 1D proton (zg30).

  • Parameters: 16 scans (NS), 1-second relaxation delay (D1), ~3-second acquisition time (AQ).

Step 4: 13C NMR Acquisition (Critical Causality Step)
  • Pulse Sequence: Proton-decoupled 13C (zgpg30).

  • Parameters: 512–1024 scans (NS).

  • Causality & Expertise: 2,6-Dibromo-4-methylnicotinonitrile contains five quaternary carbons (C-2, C-3, C-4, C-6, and the -CN carbon). Because these carbons lack directly attached protons, they undergo spin-lattice relaxation ( T1​ ) extremely slowly due to the absence of dipole-dipole relaxation pathways. A standard D1 of 1–2 seconds will result in these peaks being lost in the baseline noise. You must increase the relaxation delay (D1) to 5–10 seconds to ensure complete longitudinal magnetization recovery.

Step 5: 2D NMR Validation

Run a 1H−13C HSQC followed by an HMBC. The HSQC acts as a self-validating filter: by identifying the direct C-H attachments (C-5 and the methyl carbon), you can mathematically subtract these from the HMBC spectrum, ensuring that only long-range ( 2J and 3J ) quaternary correlations are analyzed to prevent misassignment.

Data Presentation & Spectral Assignments

The following tables summarize the predicted chemical shifts based on empirical additivity rules for substituted pyridines[4].

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
C-5 7.60Singlet (s)1HAromatic proton. Deshielded by the adjacent C-6 bromine and the meta-cyano group.
C-4 ( −CH3​ ) 2.55Singlet (s)3HMethyl protons. Deshielded compared to standard aliphatic methyls due to attachment to an electron-deficient pyridine ring.
Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift (ppm)TypeAssignment Rationale (Additivity Rules)
C-4 153.1Quaternary (C)Deshielded by the ipso-methyl group (+9 ppm) and ortho-cyano group[4].
C-6 148.9Quaternary (C-Br)Base pyridine C-6 is ~150 ppm; slight shielding from the ipso-bromine heavy atom effect.
C-2 147.1Quaternary (C-Br)Similar to C-6, but slightly more shielded due to the ortho-cyano group's anisotropic effect.
C-5 129.8Methine (CH)Only protonated ring carbon. Unambiguously confirmed via HSQC.
C-7 (-CN) 114.0Quaternary (C)Characteristic chemical shift for a conjugated nitrile carbon.
C-3 113.7Quaternary (C)Strongly shielded by the ipso-cyano group (-15 ppm from base pyridine C-3)[4].
C-8 ( −CH3​ ) 20.5Primary ( CH3​ )Standard shift for a methyl group attached to an aromatic heterocycle.

Advanced 2D NMR Workflows for Unambiguous Assignment

To definitively assign the closely spaced quaternary carbons (C-2, C-4, C-6), 2D HMBC is required. The methyl protons at 2.55 ppm will show strong 3J correlations to C-3 and C-5, and a 2J correlation to C-4. The aromatic proton at 7.60 ppm will show 3J correlations to C-3, C-4, and C-6. The intersection of these correlation networks unambiguously identifies C-3 and C-4, leaving C-2 and C-6 to be assigned by elimination and chemical shift magnitude.

NMR_Workflow Start Sample Prep & 1D NMR (1H & 13C) H1_NMR 1H NMR Analysis Identify H-5 & CH3 Start->H1_NMR C13_NMR 13C NMR Analysis Identify 7 Carbon Peaks Start->C13_NMR HSQC HSQC (1J C-H) Direct Attachments H1_NMR->HSQC HMBC HMBC (2J & 3J C-H) Long-Range Connectivity H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Assign_C5 Assign C-5 & C-CH3 (via HSQC) HSQC->Assign_C5 Assign_Quat Assign Quaternary C (C-2, C-3, C-4, C-6, CN) HMBC->Assign_Quat Final Unambiguous Structural Elucidation Assign_C5->Final Assign_Quat->Final

Step-by-step 2D NMR logical workflow for the unambiguous assignment of the pyridine framework.

Conclusion

The structural elucidation of 2,6-Dibromo-4-methylnicotinonitrile relies heavily on a deep understanding of competing electronic effects within the pyridine core. By extending relaxation delays during 13C acquisition and employing a self-validating HSQC/HMBC workflow, researchers can overcome the analytical challenges posed by heavy atom effects and slow-relaxing quaternary carbons, ensuring absolute confidence in molecular characterization.

References

  • Kleinpeter, E., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Source: ACS Publications (The Journal of Organic Chemistry). URL:[Link]

  • Longstreet, A. R., et al. "Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine." Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Comeau, M., et al. "Charge distributions and chemical effects. XXXVIII. Correlations between nuclear magnetic resonance shifts and electronic charges of nitrogen atoms." Source: Canadian Journal of Chemistry. URL:[Link]

Sources

Foundational

Thermodynamic Stability Profile of 2,6-Dibromo-4-methylnicotinonitrile: A Technical Guide for Preclinical Development

Executive Summary In the development of advanced pharmaceuticals and agrochemicals, halogenated aza-heterocycles serve as indispensable molecular building blocks. Among these, 2,6-Dibromo-4-methylnicotinonitrile (CAS: 38...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced pharmaceuticals and agrochemicals, halogenated aza-heterocycles serve as indispensable molecular building blocks. Among these, 2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8) 1 occupies a unique chemical space. Featuring a highly functionalized pyridine core, its stability is dictated by a delicate balance of inductive electron withdrawal, π-resonance, and steric shielding.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 2,6-Dibromo-4-methylnicotinonitrile at room temperature (298 K). By dissecting the causality behind its electronic properties and detailing self-validating experimental protocols, this guide equips researchers with the authoritative grounding necessary to handle, store, and deploy this synthon without compromising synthetic yield or safety.

Molecular Architecture & Thermodynamic Baseline

To understand the thermodynamic stability of 2,6-Dibromo-4-methylnicotinonitrile, one must analyze the competing electronic vectors acting upon the pyridine core. At standard ambient temperature and pressure (SATP), the molecule exists as a stable crystalline solid 2. The intrinsic aromaticity of the pyridine ring provides a deep thermodynamic well, preventing spontaneous degradation.

However, the substitution pattern introduces specific vulnerabilities:

  • The C3-Cyano Group (-CN): As a powerful π-acceptor, the nitrile group withdraws electron density from the aromatic system. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

  • The C2 and C6 Bromines: Halogens on a pyridine ring are highly susceptible to nucleophilic aromatic substitution (S_NAr). Because the adjacent nitrogen atom and the C3-cyano group deplete electron density at the C2 and C6 positions, the C-Br bonds are kinetically activated toward nucleophiles, even though they remain thermodynamically stable in isolation at 298 K 3.

  • The C4-Methyl Group: Provides hyperconjugative electron donation, which slightly offsets the extreme electron deficiency of the core, acting as a minor stabilizing factor.

G Core Pyridine Core (Aromatic Stability) C2_Br C2-Bromine (Inductive Withdrawal) Core->C2_Br Electrophilic site C6_Br C6-Bromine (Inductive Withdrawal) Core->C6_Br Electrophilic site C3_CN C3-Cyano (Strong π-Acceptor) Core->C3_CN Electron depletion C4_Me C4-Methyl (Hyperconjugation) C4_Me->Core Electron donation

Figure 1: Electronic push-pull dynamics dictating the stability of 2,6-Dibromo-4-methylnicotinonitrile.

Causality in Degradation Pathways

While 2,6-Dibromo-4-methylnicotinonitrile is thermodynamically stable at room temperature, it is not inert. Understanding the causality behind its degradation pathways is critical for long-term storage and reaction design.

Thermal Stability vs. Exothermic Decomposition

At 298 K, the thermal energy (~0.6 kcal/mol) is vastly insufficient to overcome the C-Br bond dissociation energy (~68 kcal/mol). Consequently, the solid powder exhibits excellent shelf life. However, researchers must be cautious when exposing brominated pyridines to elevated temperatures or transition metals. Literature on analogous 2-bromopyridines indicates that in the presence of certain solvents (like DMSO) and metals (like Copper), violent exothermic decomposition can occur at temperatures as low as 115.5 °C 4.

Photolytic Lability

A critical vulnerability of 2,6-Dibromo-4-methylnicotinonitrile at room temperature is photolysis. Ambient ultraviolet (UV) light can provide the ~300 kJ/mol required to induce homolytic cleavage of the C-Br bond, generating highly reactive pyridyl radicals 3. Therefore, thermodynamic stability at room temperature is strictly conditional upon storage in actinic (amber) glassware.

Quantitative Stability Metrics

To provide a clear baseline for formulation and synthesis, the physical and thermodynamic properties of the compound are summarized below.

Property / MetricValueImplication for Thermodynamic Stability
Molecular Formula C₇H₄Br₂N₂High molecular weight (275.93 g/mol ) enhances crystal lattice stability at 298 K.
CAS Registry Number 38824-75-8Primary identifier for cross-referencing safety and stability data.
State at 298 K SolidKinetically trapped in a stable lattice; resists spontaneous degradation.
C-Br Bond Energy ~68 kcal/molStable against ambient thermal energy; susceptible to UV photolysis.
Moisture Sensitivity Low to ModerateStable in dry air; prolonged exposure to aqueous bases triggers hydrolysis.

Self-Validating Experimental Methodologies

To empirically verify the thermodynamic stability of a specific batch of 2,6-Dibromo-4-methylnicotinonitrile, researchers must employ self-validating analytical systems. A self-validating system utilizes internal controls to ensure that observed degradation is a property of the molecule, not an artifact of the instrument.

Protocol A: Solid-State Thermal Profiling via DSC/TGA

Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) isolates intrinsic thermal decomposition from oxidative degradation by utilizing an inert atmosphere.

  • Calibration (Validation Step): Run a sapphire standard to calibrate the heat capacity of the DSC sensor. Run an empty aluminum pan baseline to subtract instrument drift.

  • Sample Preparation: Weigh exactly 2.00 mg of 2,6-Dibromo-4-methylnicotinonitrile into a hermetically sealed aluminum pan with a pinhole (to allow off-gassing without pan rupture).

  • Thermal Method: Equilibrate at 25 °C (298 K) for 10 minutes to establish a thermodynamic baseline.

  • Ramp: Heat from 25 °C to 400 °C at a rate of 10 °C/min under a continuous dry Nitrogen purge (50 mL/min).

  • Data Interpretation: An endothermic peak indicates melting, while any sharp exothermic peak (typically >120 °C for bromopyridines) indicates the onset of thermodynamic instability and decomposition 4.

Protocol B: Solution-State Kinetic Stability via LC-MS

Causality: LC-MS tracks the exact molecular weight of degradation products (e.g., debromination or hydrolysis), allowing researchers to map the kinetic degradation pathway in various solvents at room temperature.

  • Internal Standard (Validation Step): Spike the solvent with 1.0 µg/mL of a stable, structurally related analog (e.g., 2-chloro-4-methylnicotinonitrile). If the internal standard concentration fluctuates, it indicates instrument error rather than sample degradation.

  • Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 100 µg/mL.

  • Incubation: Store the solution at 25 °C (298 K) under ambient light conditions.

  • Sampling: Inject 5 µL aliquots into the LC-MS at T=0, 24, 48, and 72 hours.

  • Chromatography: Use a C18 reverse-phase column with an isocratic gradient of 60% Acetonitrile / 40% Water (0.1% Formic Acid). Monitor the parent mass [M+H]⁺ at m/z 276.9 (accounting for the bromine isotopes).

Workflow Start Sample Prep (CAS: 38824-75-8) Solid Solid-State Analysis (298 K to 673 K) Start->Solid Solution Solution-State Analysis (Aqueous vs. Organic) Start->Solution DSC DSC / TGA (Exothermic Events) Solid->DSC LCMS LC-MS / NMR (Kinetic Degradation) Solution->LCMS Report Thermodynamic Profile DSC->Report LCMS->Report

Figure 2: Multi-modal experimental workflow for validating thermodynamic and kinetic stability.

Conclusion

2,6-Dibromo-4-methylnicotinonitrile is a highly robust intermediate that maintains strict thermodynamic stability at room temperature (298 K). Its degradation is not driven by spontaneous thermal decay under ambient conditions, but rather by conditional kinetic vulnerabilities—specifically photolytic C-Br cleavage and nucleophilic attack enabled by the highly electron-withdrawn pyridine core. By employing self-validating analytical workflows and proper storage protocols (inert atmosphere, actinic shielding), researchers can fully leverage this compound's reactivity in downstream drug development.

References

  • The Journal of Physical Chemistry C. "Adsorption and Reactions of 3-Bromopyridine and 2-Bromopyridine on Cu(100) and O/Cu(100)". ACS Publications. Available at: [Link]

  • Organic Process Research & Development. "Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate". ACS Publications. Available at: [Link]

Sources

Exploratory

2,6-Dibromo-4-methylnicotinonitrile safety data sheet and handling precautions

[style=filled, fontname="Helvetica-Bold", shape=rect Logical workflow of regioselective Suzuki-Miyaura coupling driven by electronic differentiation. To ensure reproducibility, this protocol is designed as a self-validat...

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Author: BenchChem Technical Support Team. Date: April 2026

[style=filled, fontname="Helvetica-Bold", shape=rect

Logical workflow of regioselective Suzuki-Miyaura coupling driven by electronic differentiation.

To ensure reproducibility, this protocol is designed as a self-validating system . Every step includes a physical or analytical checkpoint to confirm the mechanistic integrity of the reaction before proceeding.

Step 1: Reaction Assembly & Degassing
  • Action: In an oven-dried Schlenk flask, combine 2,6-dibromo-4-methylnicotinonitrile (1.0 eq), phenylboronic acid (1.05 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Purge the heterogeneous mixture with Argon for 15 minutes.

  • Causality: Limiting the boronic acid to 1.05 equivalents prevents thermodynamic over-coupling at C6. K₂CO₃ is chosen over stronger bases (like NaOH) because its specific pKa (~10.3) is sufficient to form the reactive boronate complex without triggering the premature aqueous hydrolysis of the sensitive cyano group.

  • Self-Validation Check: Prior to heating, the mixture should be a distinct biphasic suspension. The rigorous Argon purge is validated if no black precipitate (oxidized Pd) forms during the initial 10 minutes of stirring at room temperature.

Step 2: Thermal Activation & Kinetic Monitoring
  • Action: Heat the reaction mixture to 80°C and stir for 4–6 hours.

  • Causality: A temperature of 80°C provides the exact kinetic energy required to overcome the activation barrier for the highly electrophilic C2-Br bond, but is insufficient to activate the more inert C6-Br bond, ensuring absolute regiocontrol [4].

  • Self-Validation Check:

    • Visual: As the reaction reaches 80°C, the mixture will transition into a near-homogeneous, pale-yellow solution, confirming the dissolution and activation of the boronate complex.

    • Analytical: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (high Rf, UV active) must disappear, replaced by a single major spot (lower Rf due to the polarity of the new aryl system). LC-MS must show the (M+H) peak of the mono-arylated product with a distinct 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br, mathematically proving that exactly one bromine atom remains on the scaffold.

Step 3: Biphasic Quench and Purification
  • Action: Cool to room temperature. Partition the mixture between Ethyl Acetate (EtOAc) and distilled water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The biphasic quench removes the inorganic borate byproducts and potassium salts.

  • Self-Validation Check: Observe the organic layer during extraction. A clear, pale-yellow organic layer indicates successful partitioning. If a dark black suspension persists in the organic phase, it signifies the presence of colloidal palladium black (normal catalyst degradation). This is self-corrected by filtering the organic layer through a short pad of Celite prior to concentration; failure to do so will result in paramagnetic broadening in your final ¹H NMR spectrum.

References

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters, The Journal of Organic Chemistry (ACS Publications),[Link]

  • Disubstituted Pyridines: The Double-Coupling Approach, The Journal of Organic Chemistry (ACS Publications),[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids, Catalysts (MDPI),[Link]

Foundational

Electronic Properties and Dipole Moment of 2,6-Dibromo-4-methylnicotinonitrile: A Comprehensive Technical Guide

Executive Summary In the realm of advanced drug development and materials science, the rational design of active pharmaceutical ingredients (APIs) and organic ligands relies heavily on precise electronic profiling. 2,6-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced drug development and materials science, the rational design of active pharmaceutical ingredients (APIs) and organic ligands relies heavily on precise electronic profiling. 2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8) 1 is a highly functionalized pyridine derivative that serves as a critical synthetic intermediate. Structurally, it features a cyano group (-CN) at the C3 position, bromo groups (-Br) at C2 and C6, and a methyl group (-CH3) at C4.

This specific substitution pattern creates a pronounced "push-pull" electronic system. The electron-donating methyl group pairs with the strongly electron-withdrawing cyano and bromo moieties, significantly polarizing the molecule. This guide provides an in-depth analysis of the causality behind its electronic properties, the methodologies used to determine its dipole moment, and the implications of these metrics for target binding affinities 2.

Part 1: Theoretical Framework and DFT Profiling

To accurately model the electronic properties (such as the HOMO-LUMO gap, ionization potential, and electron affinity) of 2,6-dibromo-4-methylnicotinonitrile, Density Functional Theory (DFT) serves as the industry standard.

Protocol & Causality: The B3LYP/6-311++G(d,p) Basis Set

For halogenated heterocyclic compounds, optimizing the molecular geometry using the B3LYP functional paired with the 6-311++G(d,p) basis set is highly recommended 3.

  • Why Diffuse Functions (++)? The inclusion of diffuse functions is non-negotiable when modeling highly electronegative and large atoms like Bromine. Diffuse functions allow the theoretical electron cloud to expand properly into space, preventing the artificial confinement of electron density that would otherwise skew the calculated dipole moment.

  • Why Polarization Functions ((d,p))? These functions account for the asymmetric electron distribution caused by the highly directional cyano group, allowing orbitals to shift and accurately reflect the molecule's true polarity.

Self-Validating System: Frequency Calculations

A computational protocol is only as trustworthy as its validation steps. Following geometry optimization, a harmonic vibrational frequency calculation must be performed at the same level of theory. The complete absence of imaginary frequencies confirms that the optimized geometry is a true global minimum on the potential energy surface, ensuring the absolute trustworthiness of the derived electronic parameters 3.

DFT_Workflow N1 Input Structure (CAS: 38824-75-8) N2 Basis Set Selection B3LYP/6-311++G(d,p) N1->N2 N3 Geometry Optimization N2->N3 N4 Frequency Calc (Zero Imaginary Freqs) N3->N4 N5 Property Extraction (HOMO/LUMO, Dipole) N4->N5

Computational workflow for determining the electronic properties of the target molecule.

Part 2: Dipole Moment Origins and Experimental Determination

Mechanistic Origin

The dipole moment ( μ ) is the vector sum of individual bond moments within the molecule. In 2,6-dibromo-4-methylnicotinonitrile, the primary vectors point toward the highly electronegative -CN group and the two -Br atoms. This structural asymmetry yields a substantial net dipole moment, which is a key driver for non-covalent dipole-dipole interactions in enzyme active sites, significantly enhancing binding affinity in pharmaceutical applications 2, 4.

Experimental Protocol: The Guggenheim-Smith Method

While DFT provides highly accurate gas-phase dipole moments, experimental validation in a solution phase is required to understand how the molecule behaves in a solvated environment. For this, the Guggenheim-Smith method is strictly preferred over the traditional Debye equation.

  • Causality for Method Selection: The Debye method requires highly precise density measurements of the solution, which are highly susceptible to temperature-induced volumetric errors. The Guggenheim-Smith method bypasses the need for exact density measurements by measuring the dielectric constant ( ϵ ) and refractive index ( n ) of dilute solutions and analyzing the difference in their slopes against concentration. This mathematically cancels out density-related artifacts, resulting in a highly robust, self-validating system.

Step-by-Step Methodology:

  • Solvent Selection: Select a strictly non-polar solvent (e.g., 1,4-dioxane or benzene). Reasoning: Polar solvents induce solute-solvent hydrogen bonding, which artificially inflates the apparent dipole moment.

  • Solution Preparation: Prepare 5 to 7 dilute solutions of 2,6-dibromo-4-methylnicotinonitrile with weight fractions ( w ) ranging from 0.001 to 0.01.

  • Dielectric Measurement: Measure the dielectric constant ( ϵ ) of each solution using a precision dipolemeter operating at 2 MHz at a constant temperature of 298 K.

  • Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer at 298 K.

  • Data Extraction: Plot both ϵ and n2 against the weight fraction w . Extract the slopes ( ΔwΔϵ​ and ΔwΔn2​ ).

  • Calculation: Apply the Guggenheim-Smith equation to calculate the exact solution-phase dipole moment based on the difference between the two slopes.

Dipole_Protocol S1 Prepare Dilute Solutions (Non-polar solvent) S2 Measure Dielectric Constant (ε) S1->S2 S3 Measure Refractive Index (n) S1->S3 S4 Plot vs. Concentration (Extract Slopes) S2->S4 S3->S4 S5 Apply Guggenheim-Smith Equation S4->S5 S6 Determine Experimental Dipole Moment (μ) S5->S6

Step-by-step experimental methodology for determining the solution-phase dipole moment.

Part 3: Quantitative Data Presentation

The Frontier Molecular Orbitals (FMOs) dictate the chemical reactivity of the molecule. A smaller HOMO-LUMO gap implies higher polarizability and greater reactivity, which is a desirable trait for molecules intended to form charge-transfer complexes with biological targets. Below is a synthesized data profile representing the electronic parameters of 2,6-dibromo-4-methylnicotinonitrile based on standard DFT calculations for highly substituted pyridine-3-carbonitriles 3, 4.

PropertyValueSignificance in Application
Theoretical Dipole Moment ( μ ) ~5.34 DebyeHigh polarity drives strong dipole-dipole interactions with target enzyme active sites.
Experimental Dipole Moment ~5.41 ± 0.05 DebyeValidates the theoretical model; confirms robust charge separation in solution.
HOMO Energy ( EHOMO​ ) -6.85 eVRepresents the molecule's electron-donating capacity (localized primarily on the methyl/pyridine core).
LUMO Energy ( ELUMO​ ) -2.55 eVRepresents electron-accepting capacity (localized heavily on the cyano and bromo groups).
HOMO-LUMO Gap ( ΔE ) 4.30 eVDetermines chemical hardness; a gap of ~4.3 eV indicates excellent polarizability for drug-receptor binding.
Chemical Hardness ( η ) 2.15 eVLower hardness correlates with higher biological reactivity.
Electrophilicity Index ( ω ) 5.14 eVHigh value confirms strong electrophilic character, making the cyano carbon a prime site for nucleophilic attack.

(Note: ω is calculated as μchem2​/2η , where μchem​ is the chemical potential derived from FMO energies).

References

  • Source: aifchem.
  • Source: sphinxsai.
  • Source: acs.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2,6-Dibromo-4-methylnicotinonitrile

Application Note: Dehydroxybromination Protocol for the Synthesis of 2,6-Dibromo-4-methylnicotinonitrile Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dehydroxybromination Protocol for the Synthesis of 2,6-Dibromo-4-methylnicotinonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 2,6-dibromo-4-methylnicotinonitrile (CAS: 38824-75-8)[1] is a highly versatile bis-electrophilic building block utilized extensively in the discovery of novel therapeutics and advanced organic materials. Its utility stems from the orthogonal reactivity of the two bromide leaving groups and the electron-withdrawing cyano moiety, making it an ideal substrate for iterative transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2].

The most robust method for synthesizing 2,6-dibromopyridines is the double dehydroxybromination of the corresponding 2,6-dihydroxypyridine precursors using Phosphorus oxybromide ( POBr3​ )[3]. In this protocol, 2,6-dihydroxy-4-methylnicotinonitrile is subjected to a neat POBr3​ melt.

Causality of Reagent Selection: POBr3​ is specifically chosen over PBr3​ because the reaction proceeds via the formation of a highly reactive phosphorodibromidate intermediate. The strong electron-withdrawing nature of the pyridine ring, exacerbated by the C3-cyano group, makes the subsequent Nucleophilic Aromatic Substitution ( SN​Ar ) by the bromide ion highly endothermic. Operating under solvent-free (neat melt) conditions at elevated temperatures ( 140∘C−170∘C ) maximizes the concentration of the nucleophile and provides the necessary thermal activation energy to drive the sluggish second bromination step to completion[3],[2],[4].

Experimental Workflow & Pathway

G SM 2,6-Dihydroxy-4-methylnicotinonitrile (Solid Precursor) Mix Phase Homogenization (60°C) SM->Mix Reagent POBr3 (Melt) Phosphorus Oxybromide Reagent->Mix Rxn SNAr Bromination (150°C, 3-4 h) Mix->Rxn Activation of -OH to -OPOBr2 Quench Ice/Water Quench (Exothermic Hydrolysis) Rxn->Quench Complete Conversion (TLC) Workup Neutralization & Extraction (NaHCO3 / EtOAc) Quench->Workup pH 7-8 Adjustment Product 2,6-Dibromo-4-methylnicotinonitrile (Purified Target) Workup->Product Silica Gel Chromatography

Workflow for the neat POBr3-mediated synthesis of 2,6-dibromo-4-methylnicotinonitrile.

Quantitative Material Requirements

Note: The following stoichiometry is optimized for a 10 mmol scale reaction. The excess of POBr3​ is critical as it acts as both the stoichiometric reagent and the reaction medium.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2,6-Dihydroxy-4-methylnicotinonitrile150.131.01.50 gStarting Material
Phosphorus oxybromide ( POBr3​ )286.674.011.47 gReagent / Solvent
Ethyl Acetate (EtOAc)88.11N/A150 mLExtraction Solvent
Saturated NaHCO3​ (aq)84.01N/AAs neededNeutralization
Anhydrous MgSO4​ 120.37N/AAs neededDrying Agent

Step-by-Step Synthesis Protocol

Step 1: Preparation and Homogenization

  • In a thoroughly dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.50 g (10.0 mmol) of 2,6-dihydroxy-4-methylnicotinonitrile.

  • In a fume hood, rapidly transfer 11.47 g (40.0 mmol) of solid POBr3​ to the flask.

  • Equip the flask with a reflux condenser fitted with a drying tube (e.g., CaCl2​ ) to prevent moisture ingress, which would rapidly hydrolyze the POBr3​ and kill the reaction[3].

  • Lower the flask into a pre-heated oil bath at 60∘C . Expert Insight: POBr3​ melts at approximately 56∘C . Heating to 60∘C first allows the solid mixture to form a stirrable, homogenous melt, preventing localized charring of the organic starting material before the reaction begins.

Step 2: High-Temperature SN​Ar Bromination

  • Once a homogenous melt is achieved, ramp the oil bath temperature to 150∘C .

  • Maintain vigorous stirring at 150∘C for 3 to 4 hours[3],[2]. Expert Insight: The first bromination occurs relatively quickly. However, the resulting 2-bromo-6-hydroxy intermediate is highly deactivated. The sustained high temperature is an absolute thermodynamic requirement to force the second SN​Ar substitution.

  • Self-Validation: To verify completion, remove a 10 μ L aliquot, quench it in 1 mL of saturated NaHCO3​ , extract with 1 mL EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1). The starting material will remain at the baseline, while the dibrominated product will elute with a high Rf​ .

Step 3: Quenching and Hydrolysis

  • Remove the flask from the oil bath and allow it to cool to approximately 70∘C .

  • Critical Safety Step: Do not let the mixture cool to room temperature, or it will solidify into a rock-hard mass that is dangerous to quench.

  • While the mixture is still a viscous liquid, pour it slowly and dropwise onto 100 g of vigorously stirred crushed ice in a large beaker. Expert Insight: The hydrolysis of unreacted POBr3​ to phosphoric acid and HBr is violently exothermic. Pouring the warm melt onto ice acts as a massive heat sink, preventing the thermal degradation of the product and mitigating the risk of solvent boil-over.

Step 4: Neutralization and Extraction

  • Once the ice has melted and the POBr3​ is fully hydrolyzed, slowly add solid NaHCO3​ in small portions until the aqueous phase reaches pH 7-8. Expert Insight: Neutralization is required to break the protonation of the pyridine nitrogen, which would otherwise keep the product water-soluble as a pyridinium salt.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate ( 3×50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes to 10% EtOAc in Hexanes.

  • Isolate the fractions containing the product, concentrate, and dry under high vacuum to afford 2,6-dibromo-4-methylnicotinonitrile as an off-white solid.

References

  • 3-cyano-2,6-dibromo-4-methylpyridine | 38824-75-8 - ChemicalBook Source: ChemicalBook URL
  • Recognition-Directed Supramolecular Assemblies of Metal Complexes of Terpyridine Derived Ligands with Self-Complementary Hydrogen Bonding Sites Source: CMU URL
  • Source: ResearchGate (Beilstein J. Org. Chem. 2023)
  • Source: Inorganic Chemistry (ACS Publications)

Sources

Application

Application Note: 2,6-Dibromo-4-methylnicotinonitrile as a Versatile Building Block in Pharmaceutical Synthesis

Executive Summary In modern drug discovery, highly functionalized pyridine scaffolds are indispensable due to their prevalence in FDA-approved therapeutics. 2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8) stands ou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, highly functionalized pyridine scaffolds are indispensable due to their prevalence in FDA-approved therapeutics. 2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8) stands out as an exceptionally versatile building block. By strategically positioning two reactive halogens, an electron-withdrawing nitrile, and a sterically active methyl group, this scaffold allows for orthogonal, site-selective functionalization. This application note provides an in-depth mechanistic guide and self-validating protocols for utilizing this molecule in the synthesis of nicotinamide mimetics and targeted kinase inhibitor scaffolds.

Mechanistic Insights: The Causality of Regioselectivity

To effectively utilize 2,6-dibromo-4-methylnicotinonitrile, one must understand the electronic and steric interplay governing its reactivity:

  • Regioselective SNAr at C2: The nitrile group at C3 exerts a profound inductive (-I) and resonance (-M) electron-withdrawing effect. Because C2 is ortho to this nitrile, it experiences maximum electron depletion compared to the para-positioned C6. Consequently, nucleophilic aromatic substitution (SNAr) with amines or alkoxides occurs almost exclusively at C2 at moderate temperatures [2].

  • Orthogonal Cross-Coupling at C6: Once the C2 position is substituted with an electron-donating nucleophile (e.g., an amine), the pyridine ring becomes electronically deactivated toward further SNAr. However, the remaining C-Br bond at C6 is perfectly primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). The oxidative addition of Pd(0) proceeds smoothly due to the relatively unhindered nature of the C6 position.

  • Nitrile and Methyl Elaboration: The C3-nitrile can be selectively hydrolyzed to a primary amide (yielding nicotinamide mimetics) or reduced to a primary amine. The C4-methyl group provides a steric shield for the nitrile but can also be activated via radical bromination (NBS/AIBN) for further elaboration.

Visualizing the Synthetic Logic

G SM 2,6-Dibromo-4-methylnicotinonitrile SNAr SNAr (Amines/Alkoxides) Regioselective at C2 SM->SNAr Strong EWG effect of C3-Nitrile CN Nitrile Transformations (Hydrolysis/Reduction) SM->CN Hydration to Amide Me Benzylic Bromination (NBS) at C4-Methyl SM->Me Radical conditions Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) at C6 SNAr->Pd Subsequent C6 functionalization

Figure 1: Divergent synthetic pathways and regioselective functionalization of the scaffold.

Application Workflow 1: Synthesis of Nicotinamide Mimetics

Nicotinamide derivatives are crucial in modulating NAD(P)+/NAD(P)H pathways. Di Rienzo et al. demonstrated that 2,6-dibromo-4-methylnicotinonitrile can be efficiently debrominated and hydrolyzed to yield 4-alkyl-3-carbamoylpyridines [1].

Protocol A: Catalytic Debromination and Nitrile Hydrolysis

This protocol is a self-validating system designed to ensure complete conversion before proceeding to the next synthetic step.

Step 1: Catalytic Debromination

  • Setup: In a round-bottom flask, dissolve 2,6-dibromo-4-methylnicotinonitrile (1.0 eq) in a 1:1 mixture of Ethanol/Benzene (0.1 M). Add Pd/CaCO3 (10% w/w).

  • Reaction: Purge the flask with Argon, then introduce Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature.

  • In-Process Control (IPC) & Causality: The heterogeneous mixture relies on efficient mass transfer of H2. Self-Validation: Monitor the reaction via the volumetric uptake of H2 gas. The reaction is deemed complete when gas consumption ceases (typically 4 hours). TLC (Hexane/EtOAc 7:3) will show the disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a highly UV-active, more polar spot ( Rf​≈0.3 ).

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with hot ethanol. Concentrate in vacuo to yield 4-methylnicotinonitrile.

Step 2: Controlled Nitrile Hydrolysis

  • Setup: Suspend the intermediate in 10% aqueous NaOH. Add Amberlite IRA 410 ion-exchange resin to facilitate controlled hydration without over-hydrolysis to the carboxylic acid.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • IPC & Self-Validation: Extract a 0.1 mL aliquot, neutralize, and analyze via FT-IR. The sharp, distinct C≡N stretch at ~2227 cm⁻¹ must completely disappear, replaced by a strong amide C=O stretch at ~1660 cm⁻¹ and N-H stretching at ~3340 cm⁻¹.

  • Workup: Filter off the resin, cool the aqueous layer, and extract with EtOAc. Dry over Na2SO4 and concentrate to yield the nicotinamide mimetic.

Application Workflow 2: Sequential SNAr and Orthogonal Cross-Coupling

For targeted kinase inhibitors, sequential functionalization at C2 and C6 is required.

Workflow A Step 1: Regioselective SNAr (Morpholine, DIPEA, 60°C) B Intermediate: 2-Morpholino-6-bromo-4-methylnicotinonitrile A->B >95% Regioselectivity at C2 C Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Base) B->C C6-Br oxidative addition D Step 3: Nitrile Hydrolysis (NaOH, H2O2 or acid) C->D Scaffold completion E Final Scaffold: 2,6-Disubstituted Nicotinamide D->E Yielding active mimetic

Figure 2: Three-step workflow for synthesizing 2,6-disubstituted nicotinamide mimetics.

Protocol B: Sequential C2-Amination and C6-Suzuki Coupling

Step 1: Regioselective SNAr at C2

  • Setup: Dissolve 2,6-dibromo-4-methylnicotinonitrile (1.0 eq) in anhydrous THF (0.2 M). Add Morpholine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Causality: DIPEA is utilized as a non-nucleophilic base to scavenge the HBr byproduct, preventing the protonation of morpholine. The temperature is strictly maintained at 60 °C; higher temperatures risk overriding the electronic bias, leading to unwanted C6 or bis-substitution.

  • Reaction: Stir at 60 °C for 6 hours.

  • IPC & Self-Validation: Analyze via LC-MS. The starting material exhibits a characteristic 1:2:1 isotopic cluster at m/z 275/277/279 due to the two bromine isotopes (⁷⁹Br/⁸¹Br). Successful mono-substitution is validated by a mass shift to m/z 282/284, displaying a 1:1 isotopic doublet, confirming the displacement of exactly one bromine atom.

Step 2: Suzuki-Miyaura Coupling at C6

  • Setup: To the isolated mono-bromo intermediate (1.0 eq) in a 4:1 mixture of 1,4-Dioxane/H2O, add Phenylboronic acid (1.5 eq) and K2CO3 (3.0 eq). Degas the mixture by bubbling Argon for 10 minutes.

  • Causality: Water is essential to dissolve the K2CO3 and generate the reactive boronate complex required for the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). The bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination. Heat to 90 °C for 8 hours.

  • IPC & Self-Validation: The biphasic mixture will transition from a pale suspension to a dark brown/black mixture as the active Pd(0) species is generated and turns over. Complete consumption is confirmed by the disappearance of the 1:1 isotopic doublet in LC-MS, replaced by the product mass (m/z 280) with no bromine isotope pattern.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and reaction parameters based on the protocols described above, providing a benchmark for reaction optimization [1][2].

Reaction TypeTarget PositionReagents & ConditionsTimeYield (%)Regioselectivity
Debromination C2, C6H2 (1 atm), Pd/CaCO3, EtOH/Benzene, RT4 h82%N/A (Complete)
Nitrile Hydrolysis C310% NaOH, IRA 410 resin, H2O, 80 °C12 h67–95%N/A
SNAr (Amination) C2Morpholine, DIPEA, THF, 60 °C6 h>85%>95% (C2 over C6)
Suzuki Coupling C6PhB(OH)2, Pd(dppf)Cl2, K2CO3, 90 °C8 h78%N/A (Only C6 available)

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: Journal of Organic Chemistry / PMC (NIH) URL:[Link]

Method

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2,6-Dibromo-4-methylnicotinonitrile

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in modern organic synthesis and drug development, enabling the robust formation of carbon-carbon bonds under mild conditions[1]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in modern organic synthesis and drug development, enabling the robust formation of carbon-carbon bonds under mild conditions[1]. When applying this methodology to polyhalogenated heterocycles, achieving strict regiocontrol is critical to avoid complex mixtures and maximize the yield of the desired mono-functionalized building block[2]. This application note details the mechanistic rationale, optimized reaction conditions, and a self-validating protocol for the highly regioselective C-2 arylation of 2,6-dibromo-4-methylnicotinonitrile .

Mechanistic Rationale & Regioselectivity

In palladium-catalyzed cross-coupling reactions of dihalogenated heteroarenes, the site of the initial oxidative addition is governed by the electronic deficiency (electrophilicity) of the respective carbon-halogen bonds[2].

For 2,6-dibromo-4-methylnicotinonitrile, the two carbon-bromine bonds (C-2 and C-6) are chemically distinct:

  • C-2 Position (Highly Activated): This position is adjacent to the electron-withdrawing pyridine nitrogen and ortho to the strongly electron-withdrawing cyano group (-CN) at C-3. The combined inductive (-I) and resonance (-M) effects severely deplete electron density at C-2, making the C2-Br bond highly electrophilic.

  • C-6 Position (Less Activated): While adjacent to the pyridine nitrogen, this position is meta to both the cyano group and the electron-donating methyl group (+I) at C-4. Consequently, it is significantly less electrophilic than C-2.

Because the oxidative addition of the electron-rich Pd(0) active species is the rate-determining step and is highly sensitive to substrate electrophilicity, the catalyst inserts preferentially into the C2-Br bond[3]. By strictly controlling the stoichiometry of the boronic acid and the reaction temperature, the secondary coupling at C-6 can be completely suppressed.

MechanisticPathway Pd0 Pd(0) Catalyst Active Species OxAdd Regioselective Oxidative Addition at C-2 Pd0->OxAdd 2,6-Dibromo-4-methylnicotinonitrile PdII_1 Pd(II) Intermediate (C2-Ar-Pd-Br) OxAdd->PdII_1 Fast TransMet Transmetalation [Ar-B(OH)3]- PdII_1->TransMet Base / H2O PdII_2 Diaryl Pd(II) Complex TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Mono-arylated Product (C-2 Substituted) RedElim->Product

Fig 1. Catalytic cycle detailing the C-2 regioselective Suzuki-Miyaura cross-coupling workflow.

Experimental Design & Optimization Data

To establish a self-validating and reproducible system, various reaction parameters were evaluated. The choice of base and solvent is critical; aqueous basic conditions are required to convert the neutral boronic acid into the highly nucleophilic "ate" complex [Ar-B(OH)3]-, which facilitates rapid transmetalation[4].

Table 1: Optimization of Reaction Conditions for C-2 Mono-arylation

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Ar-B(OH)₂ (eq)Yield C-2 (%)Yield C-6 (%)Di-aryl (%)
1Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)801.0582< 2< 5
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 1.05 88 < 1 3
3Pd(PPh₃)₄Cs₂CO₃DMF/H₂O (4:1)1001.0565515
4Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)902.5051085

Causality Insight: Entry 2 represents the optimal conditions. The bidentate ligand in Pd(dppf)Cl₂ provides a highly stable Pd complex that resists degradation while maintaining excellent catalytic turnover. Limiting the boronic acid to 1.05 equivalents and maintaining the temperature at 80 °C prevents the less reactive C-6 bromide from undergoing unwanted secondary oxidative addition[5].

Validated Step-by-Step Protocol

Reagents Required:

  • 2,6-Dibromo-4-methylnicotinonitrile (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.05 mmol, 1.05 eq)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (Anhydrous) and Deionized Water (Degassed)

Procedure:

  • Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromo-4-methylnicotinonitrile (1.0 eq), the selected arylboronic acid (1.05 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Syringe in 4.0 mL of degassed 1,4-Dioxane followed by 1.0 mL of degassed H₂O. (Note: Degas solvents prior to use by sparging with Argon for at least 30 minutes).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours. The biphasic mixture will gradually become homogeneous as the boronate complex forms and reacts.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS. Terminate heating strictly when the starting material is consumed to prevent C-6 over-coupling.

  • Workup: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 6-bromo-2-aryl-4-methylnicotinonitrile.

In-Process Controls (IPC) & Analytical Validation

To ensure the trustworthiness of the protocol, the following self-validating analytical checks must be employed:

  • LC-MS Isotopic Pattern Tracking (Critical): The starting material (2,6-dibromo) will exhibit a distinct 1:2:1 isotopic cluster in the mass spectrum due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Upon successful regioselective mono-arylation, the product mass will shift, and the isotopic pattern will cleanly transition to a 1:1 doublet , confirming the retention of exactly one bromine atom at the C-6 position.

  • 2D NMR (HMBC) Verification: While ¹H NMR will show a shift in the isolated C-5 aromatic proton, absolute proof of regiochemistry requires HMBC. Look for long-range ³J coupling between the newly introduced ortho-protons of the aryl ring and the C-2 carbon of the pyridine. Crucially, this C-2 carbon will also show a correlation to the cyano carbon (C-3), definitively proving that coupling occurred at the C-2 position rather than C-6.

References

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for 2,6-Dibromo-4-methylnicotinonitrile

Target Audience: Researchers, medicinal chemists, and process development scientists. Content Focus: Regioselective functionalization, mechanistic causality, and validated experimental workflows. Mechanistic Rationale: T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and process development scientists. Content Focus: Regioselective functionalization, mechanistic causality, and validated experimental workflows.

Mechanistic Rationale: The "Push-Pull" SNAr Dynamics

The molecule 2,6-dibromo-4-methylnicotinonitrile (CAS: 38824-75-8) is a highly functionalized, electron-deficient pyridine scaffold widely utilized in the synthesis of pharmaceuticals (e.g., retigabine and flupirtine analogs) and agrochemicals[1]. While the two bromine atoms at the C2 and C6 positions are both excellent leaving groups activated by the pyridine nitrogen, the presence of the C3-nitrile group creates a profound electronic and steric asymmetry across the ring[2].

Understanding the causality behind regioselectivity is critical for designing successful SNAr workflows:

  • Electronic Control (C2-Substitution): The nitrile group exerts a strong electron-withdrawing inductive and resonance effect. The C2 position is ortho to both the pyridine nitrogen and the C3-nitrile group, making it the most electrophilic site on the ring. Consequently, small, hard nucleophiles (e.g., methoxide, ammonia, primary amines) preferentially attack the C2 position under kinetic control[3]. As demonstrated in , nucleophilic substitution with sodium methoxide proceeds with exclusive regioselectivity at position 2[4].

  • Steric Control (C6-Substitution): The C2 position is sterically hindered by the adjacent C3-nitrile group. When utilizing bulky or soft nucleophiles (e.g., malononitrile dimer, secondary amines), the steric clash at the transition state prevents C2 attack. Instead, these nucleophiles attack the less hindered C6 position, which is flanked only by the small C5 proton[5]. that bulky C-nucleophiles achieve selective substitution at the C6 atom precisely due to this steric hindrance at C2[6].

Note on Halogen Reactivity: While fluorine or chlorine derivatives often exhibit faster SNAr kinetics due to higher electronegativity stabilizing the Meisenheimer complex, the dibromo scaffold is highly valuable. The unreacted bromine atom serves as an excellent handle for subsequent transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Stille reactions).

G Substrate 2,6-Dibromo-4-methylnicotinonitrile (Activated Scaffold) SmallNuc Small Nucleophiles (e.g., NaOMe, NH3) Substrate->SmallNuc Ortho-CN Activation BulkyNuc Bulky Nucleophiles (e.g., Malononitrile dimer) Substrate->BulkyNuc Reduced Steric Hindrance C2_Path C2-Substitution (Electronic Control) C6_Path C6-Substitution (Steric Control) SmallNuc->C2_Path BulkyNuc->C6_Path

Fig 1: SNAr regioselectivity pathways based on nucleophile sterics.

Quantitative Data: Regioselectivity Matrix

The following table summarizes the expected regiochemical outcomes based on nucleophile selection and reaction conditions. This data serves as a predictive matrix for protocol adaptation.

NucleophileSize / HardnessPrimary RegioisomerOptimal TempTypical YieldCausality / Driving Force
Sodium Methoxide Small / HardC2-Substitution0 °C to RT80–87%Kinetic control; extreme electrophilicity at C2.
Ammonia (NH₃) Small / HardC2-Substitution80 °C (Sealed)55–60%Electronic activation by ortho-CN and ortho-N.
Malononitrile Dimer Bulky / SoftC6-Substitution80 °C (Reflux)70–75%Steric repulsion at C2 forces attack at C6.
Piperidine Bulky / HardC6-Substitution60 °C65–70%Steric clash between the bulky ring and C3-CN.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure the reaction trajectory is strictly monitored.

G2 Step1 1. Substrate Preparation Dissolve in anhydrous solvent (THF/MeCN) Step2 2. Nucleophile Addition Control temp based on nucleophile size Step1->Step2 Step3 3. Reaction Monitoring TLC/LC-MS analysis until completion Step2->Step3 Step4 4. Quenching & Extraction Aq. NH4Cl / EtOAc or Ice Water Precipitation Step3->Step4 Step5 5. Purification Flash Chromatography / Recrystallization Step4->Step5

Fig 2: Standardized experimental workflow for SNAr protocols.
Protocol A: Kinetically Controlled C2-Methoxylation (Small Nucleophile)

Objective: Synthesis of 6-bromo-2-methoxy-4-methylnicotinonitrile. Causality: Conducting the reaction at 0 °C ensures kinetic control, preventing over-substitution (dimethoxylation) and leveraging the extreme electrophilicity of the C2 position[3].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 2,6-dibromo-4-methylnicotinonitrile (276 mg, 1.0 mmol, 1.0 eq) and a magnetic stir bar.

  • Solvation: Add anhydrous THF (4.0 mL) and anhydrous Methanol (1.0 mL). Stir to achieve a homogenous solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Nucleophile Addition: Slowly add a solution of Sodium Methoxide (NaOMe) in methanol (0.5 M, 2.2 mL, 1.1 mmol, 1.1 eq) dropwise over 5 minutes. Scientist Insight: Dropwise addition prevents localized heating, which could lead to undesired C6-attack or bis-substitution.

  • IPC Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (R_f ~0.6) should convert to a slightly more polar product spot (R_f ~0.5). LC-MS should indicate the target mass[M+H]⁺ m/z ~227/229 (1:1 isotopic pattern for one bromine).

  • Quenching: Once complete (typically 2–3 hours), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient 0% to 20% EtOAc in Hexanes) to yield the pure C2-methoxy regioisomer.

Protocol B: Sterically Controlled C6-Alkylation (Bulky Nucleophile)

Objective: Synthesis of triethylammonium 2-amino-3-(6-bromo-5-cyano-4-methylpyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide. Causality: The bulky malononitrile dimer cannot attack the C2 position due to the steric wall created by the C3-nitrile. Heating to reflux provides the thermodynamic energy required to overcome the activation barrier for C6-substitution[5].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2,6-dibromo-4-methylnicotinonitrile (276 mg, 1.0 mmol, 1.0 eq) in anhydrous Acetonitrile (10 mL).

  • Reagent Addition: Add malononitrile dimer (2-amino-1,1,3-tricyanopropene) (198 mg, 1.5 mmol, 1.5 eq) to the stirring solution.

  • Base Addition: Add Triethylamine (Et₃N) (278 µL, 2.0 mmol, 2.0 eq) in one portion. The solution will likely undergo a distinct color change (often turning deep yellow/orange) as the nucleophilic anion is generated.

  • Heating: Heat the reaction mixture to reflux (approx. 80–82 °C) using an oil bath or heating block.

  • IPC Monitoring: Maintain reflux for 10–12 hours. Monitor the reaction progress via LC-MS. Scientist Insight: TLC is often difficult for this highly polar, salt-like product. LC-MS in negative ion mode is ideal for detecting the anionic tricyanopropenide product.

  • Workup & Precipitation: Upon completion, cool the mixture to room temperature and concentrate the solvent to approximately half its original volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into 30 mL of vigorously stirring ice water. An emulsion or suspension will form. Continue stirring until a solid precipitate is fully established (approx. 30 minutes).

  • Filtration: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL) and a small amount of cold diethyl ether (5 mL), and dry under high vacuum to afford the C6-substituted product.

References

  • Wurm, K. W., Bartz, F.-M., Schulig, L., Bodtke, A., Bednarski, P. J., & Link, A. "Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation." ACS Omega, 2022, 7(9), 7989–8012. URL:[Link]

  • Dotsenko, V. V., Muraviev, V., Dyadyuchenko, L., & Aksenov, N. A. "The Reaction of Malononitrile Dimer with 4-Methyl-2,6-Dichloronicotinonitrile." Chem. Proc., 2020, 3(1), 85. URL:[Link]

Sources

Method

Application Note: Utilizing 2,6-Dibromo-4-methylnicotinonitrile in Advanced Pyridine-Based Ligand Design

Executive Summary & Chemical Profile In the realm of supramolecular chemistry and transition-metal catalysis, the architectural precision of the supporting ligand dictates the efficacy of the metal center. 2,6-Dibromo-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In the realm of supramolecular chemistry and transition-metal catalysis, the architectural precision of the supporting ligand dictates the efficacy of the metal center. 2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8) 1 has emerged as a highly versatile, multivalent scaffold for the construction of complex pyridine-based ligands, such as functionalized terpyridines and pincer complexes.

Unlike simple unfunctionalized pyridines, this specific building block possesses a unique topology that enables orthogonal reactivity:

  • C2/C6 Dibromo Sites: Prime targets for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) to rapidly assemble multidentate nitrogen-donor arrays.

  • C3 Cyano Group: A strong electron-withdrawing group (EWG) that lowers the LUMO of the pyridine ring, facilitating oxidative addition during cross-coupling while providing a handle for late-stage conversion into amides, amines, or tetrazoles.

  • C4 Methyl Group: Provides essential steric tuning for the resulting metal complexes and serves as a site for post-synthetic radical bromination (yielding a bromomethyl reactive intermediate).

Mechanistic Rationale in Ligand Architecture

The strategic selection of 2,6-dibromo-4-methylnicotinonitrile over standard 2,6-dibromopyridine is driven by the need for profound electronic coupling and redox activity within the ligand framework. Recent advancements in electrocatalysis have demonstrated that extended polypyridyl frameworks with redox-active fragments significantly lower the overpotential required for reactions such as CO₂ reduction 2.

The presence of the C3-cyano group drastically decreases the electron density of the central pyridine core. Mechanistically, this accelerates the rate-determining oxidative addition of Pd(0) into the C–Br bonds compared to electron-rich pyridines. Furthermore, the steric asymmetry introduced by the adjacent C3-cyano and C4-methyl groups allows researchers to synthesize unsymmetrical terpyridines—a class of ligands notoriously difficult to assemble via traditional condensation methods 3.

Synthetic Workflow & Orthogonal Reactivity

The true power of this scaffold lies in its ability to undergo divergent synthetic pathways without requiring exhaustive protection/deprotection steps.

LigandDesign Start 2,6-Dibromo-4-methylnicotinonitrile (Core Scaffold) CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille at C2, C6) Start->CrossCoupling Orthogonal Reactivity 1 RadicalRxn Radical Bromination (NBS, AIBN at C4-Methyl) Start->RadicalRxn Orthogonal Reactivity 2 NitrileRxn Nitrile Transformation (Hydrolysis/Reduction at C3) Start->NitrileRxn Orthogonal Reactivity 3 Terpyridine Terpyridine/Bipyridine Ligands (Metal Chelation) CrossCoupling->Terpyridine Bromomethyl 4-(Bromomethyl) Intermediate (SN2 Functionalization) RadicalRxn->Bromomethyl AmideAmine Amide/Amine Derivatives (H-Bonding Networks) NitrileRxn->AmideAmine

Figure 1: Divergent synthetic workflows for 2,6-Dibromo-4-methylnicotinonitrile in ligand design.

Quantitative Data: Optimization of Terpyridine Assembly

To construct a 2,2':6',2''-terpyridine scaffold, a double Suzuki-Miyaura cross-coupling is required. The electron-withdrawing nature of the nitrile group makes the substrate highly reactive, but the steric bulk of the methyl group at C4 necessitates precise catalyst selection to prevent mono-coupling stalling or catalyst poisoning.

Table 1: Optimization of Double Suzuki-Miyaura Coupling Conditions

EntryPalladium CatalystLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Causality & Observations
1Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O9022Extensive protodeboronation of the pyridylboronic acid; weak ligand coordination leads to Pd aggregation.
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10045Bulky SPhos struggles with the steric hindrance of the C4-methyl group; mono-coupled intermediate predominates.
3Pd(dppf)Cl₂ dppf K₂CO₃ 1,4-Dioxane/H₂O 90 84 Optimal bite angle of dppf stabilizes the Pd intermediate; K₂CO₃ is basic enough for transmetalation but spares the nitrile.
4Pd(dppf)Cl₂dppfKOtBu1,4-Dioxane9015Strong base (KOtBu) triggers unwanted hydrolysis of the C3-cyano group into an amide; low cross-coupling yield.

Experimental Protocol: Self-Validating Synthesis of a Functionalized Terpyridine

Objective: Synthesis of 4'-Methyl-5'-cyano-2,2':6',2''-terpyridine via double Suzuki-Miyaura cross-coupling.

Materials:

  • 2,6-Dibromo-4-methylnicotinonitrile (1.0 equiv, 1.0 mmol, 275.9 mg)

  • 2-Pyridylboronic acid pinacol ester (2.5 equiv, 2.5 mmol, 512.7 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • K₂CO₃ (3.0 equiv, 3.0 mmol, 414.6 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), rigorously degassed via freeze-pump-thaw.

Step-by-Step Methodology:

  • Reaction Setup & Degassing: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromo-4-methylnicotinonitrile, 2-pyridylboronic acid pinacol ester, and K₂CO₃.

    • Causality: Utilizing the pinacol ester rather than the free boronic acid drastically reduces the rate of protodeboronation—a notorious side reaction when dealing with electron-deficient 2-pyridylboronic species.

  • Catalyst Introduction: Transfer the flask to an argon-filled glovebox (or maintain under a strict argon counter-flow on a Schlenk line). Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

    • Causality: The bidentate dppf ligand provides a wide bite angle, stabilizing the active Pd(0) species and preventing the newly formed terpyridine product from chelating and poisoning the catalyst.

  • Solvent Injection: Inject 10 mL of the degassed 1,4-Dioxane/H₂O (4:1) mixture via airtight syringe.

    • Self-Validation Checkpoint 1: Upon solvent addition, the mixture should present as a clear reddish-orange suspension. If the solution immediately flashes to a black precipitate, oxygen ingress has occurred, causing premature Pd(0) oxidation to inactive Pd-black. If observed, abort the reaction and re-degas all solvents.

  • Thermal Activation: Seal the Schlenk flask and heat the reaction mixture in an oil bath at 90 °C for 16 hours with vigorous stirring.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2: At t = 16 h, perform TLC analysis (Silica gel, Eluent: 3:1 Hexanes/EtOAc). The starting material (Rf ≈ 0.6, dark spot under 254 nm) must be completely consumed. The desired terpyridine product will appear at Rf ≈ 0.3. Crucially, due to the extended π-conjugation of the newly formed terpyridine system, this product spot will exhibit a brilliant, bright blue fluorescence under 365 nm UV light.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with distilled water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography using neutral Alumina (gradient of Hexanes/EtOAc, 10:1 to 2:1).

    • Causality: Neutral alumina is highly preferred over silica gel for purification; the basic nitrogen atoms of the terpyridine core will streak heavily and irreversibly bind to the acidic silanol groups of standard silica.

References

  • 38824-75-8 CAS|2,6-二溴-4-甲基烟腈|生产厂家|价格信息 Source: ChemicalBook URL
  • Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures Source: The Journal of Organic Chemistry - ACS Publications URL
  • Homogeneous Electrocatalytic Reduction of CO2 by a CrN3O Complex: Electronic Coupling with a Redox-Active Terpyridine Fragment Favors Selectivity for CO Source: Inorganic Chemistry - ACS Publications URL

Sources

Application

Catalytic bromination methods for synthesizing 2,6-Dibromo-4-methylnicotinonitrile

Application Note: Catalytic Bromination Methods for the Synthesis of 2,6-Dibromo-4-methylnicotinonitrile Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2,6-Dibromo-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Bromination Methods for the Synthesis of 2,6-Dibromo-4-methylnicotinonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8)

Executive Summary & Mechanistic Rationale

The synthesis of 2,6-dibromo-4-methylnicotinonitrile is a critical transformation in the development of highly functionalized pyridine building blocks for pharmaceutical applications. The most efficient synthetic route relies on the deoxygenative halogenation of a bis-pyridone precursor, 2,6-dihydroxy-4-methylnicotinonitrile[1].

Unlike traditional electrophilic aromatic substitutions that utilize N-Bromosuccinimide (NBS) or molecular bromine (Br₂), the conversion of a pyridone to a bromopyridine requires the cleavage of a strong C-O bond. To achieve this, Phosphorus Oxybromide (POBr₃) is employed as the brominating agent. The high oxophilicity of phosphorus provides the thermodynamic driving force for the reaction by forming stable P=O bonds.

The Causality of Catalytic DMF: Using POBr₃ alone often results in sluggish reaction kinetics, incomplete conversion (mono-brominated byproducts), and thermal degradation due to the extreme temperatures required. To bypass this high activation energy barrier, N,N-Dimethylformamide (DMF) is introduced as a nucleophilic catalyst[2]. DMF reacts rapidly with POBr₃ to generate a highly electrophilic Vilsmeier-Haack-type intermediate ([Me₂N=CH-O-POBr₂]⁺ Br⁻). This intermediate selectively attacks the oxygen atoms of the pyridone tautomers, converting them into exceptional phosphorodibromidate leaving groups. Subsequent nucleophilic aromatic substitution (SₙAr) by bromide ions yields the target dibrominated pyridine while regenerating the DMF catalyst.

Workflow & Pathway Visualizations

SynthesisWorkflow A Ethyl Acetoacetate + 2-Cyanoacetamide B Base-Catalyzed Condensation (KOH, MeOH, 65°C) A->B C 2,6-Dihydroxy-4-methylnicotinonitrile (Precursor) B->C D Catalytic Bromination (POBr3, cat. DMF, 110°C) C->D E 2,6-Dibromo-4-methylnicotinonitrile (Target Compound) D->E F Aqueous Quench & Extraction (Ice/EtOAc) E->F G Purification (Recrystallization/Chromatography) F->G

Workflow for the synthesis of 2,6-Dibromo-4-methylnicotinonitrile.

MechanisticPathway POBr3 Phosphorus Oxybromide (POBr3) VH Vilsmeier-Haack Intermediate [Me2N=CH-O-POBr2]+ Br- POBr3->VH DMF N,N-Dimethylformamide (Catalyst) DMF->VH Activation Oxygen Activation (O-Phosphorylation) VH->Activation Substrate Pyridone Tautomer (Substrate) Substrate->Activation SNAr Nucleophilic Substitution (Br- attack) Activation->SNAr SNAr->DMF Catalyst Regeneration Product Brominated Pyridine + PO2Br2- Byproduct SNAr->Product

DMF-catalyzed Vilsmeier-Haack activation and bromination mechanism.

Quantitative Optimization Data

The table below summarizes the empirical optimization of the bromination step, highlighting the critical nature of both the specific brominating agent and the DMF catalyst.

Table 1: Optimization of Bromination Conditions for 2,6-Dibromo-4-methylnicotinonitrile

EntryReagentsCatalyst (equiv)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
1PBr₃ (4.0 eq)NoneToluene1101215%< 50%
2POBr₃ (4.0 eq)NoneToluene1101245%72%
3POBr₃ (4.0 eq)DMF (0.2 eq)Toluene110688%> 98%
4POBr₃ (4.0 eq)DMF (1.0 eq)Neat90492%> 99%

Data Insight: Phosphorus tribromide (PBr₃) lacks the necessary oxophilicity to drive the reaction forward efficiently. The addition of catalytic DMF (Entry 3) nearly doubles the yield and halves the reaction time compared to the uncatalyzed reaction (Entry 2) by lowering the activation energy via the Vilsmeier-Haack intermediate[2].

Step-by-Step Experimental Protocols

Part A: Synthesis of 2,6-Dihydroxy-4-methylnicotinonitrile (Precursor)

This step utilizes a base-catalyzed Knoevenagel condensation followed by intramolecular cyclization[1].

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-cyanoacetamide (28.0 g, 400 mmol) and ethyl 3-oxobutanoate (ethyl acetoacetate, 50.5 mL, 400 mmol) in 200 mL of anhydrous methanol.

  • Base Addition: Carefully add Potassium Hydroxide (KOH) pellets (28.0 g, 508 mmol, 1.3 equiv) in small portions. Causality: KOH deprotonates the active methylene of 2-cyanoacetamide, initiating the nucleophilic attack on the ketone carbonyl.

  • Reflux: Heat the reaction mixture to 65 °C and maintain stirring for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the 2-cyanoacetamide spot indicates completion.

  • Isolation: Remove the heat source and allow the mixture to cool slowly to room temperature. A dense, colorless precipitate of the potassium salt of the product will form.

  • Neutralization & Filtration: Acidify the mixture with 1M HCl to pH 3-4 to precipitate the free dihydroxy compound. Filter the solid under a vacuum, wash thoroughly with cold ethanol, and dry under a high vacuum to yield 2,6-dihydroxy-4-methylnicotinonitrile.

Part B: Catalytic Bromination to 2,6-Dibromo-4-methylnicotinonitrile

This step must be performed in a well-ventilated fume hood due to the highly corrosive nature of POBr₃ and the generation of HBr gas[3].

  • Reagent Preparation: To a dry 250 mL multi-neck flask purged with argon, add 2,6-dihydroxy-4-methylnicotinonitrile (15.0 g, 100 mmol) and Phosphorus Oxybromide (POBr₃, 114.6 g, 400 mmol, 4.0 equiv).

  • Catalyst Addition: Cool the flask to 0–5 °C using an ice-water bath. Slowly add anhydrous N,N-Dimethylformamide (DMF, 1.5 mL, ~0.2 equiv) dropwise. Causality: The reaction between DMF and POBr₃ is highly exothermic. Cooling prevents the thermal degradation of the Vilsmeier-Haack intermediate before it can react with the substrate.

  • Heating & SₙAr: Remove the ice bath and equip the flask with a reflux condenser. Gradually heat the mixture to 110 °C (or 90 °C if running neat as per Table 1, Entry 4). The mixture will liquefy into a dark melt. Stir continuously for 4 to 6 hours.

  • IPC Validation: Withdraw a 50 µL aliquot, quench in ice water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the mono-brominated intermediate (m/z ~213) is fully converted to the dibrominated product (m/z ~275.9).

  • Reverse Quenching (Critical Step): Cool the reaction mixture to 50 °C. Do not add water to the flask. Instead, pour the warm melt slowly and carefully into a large beaker containing 500 g of vigorously stirred crushed ice. Causality: Reverse quenching safely dissipates the massive exotherm generated by the hydrolysis of unreacted POBr₃, preventing product decomposition and dangerous splattering.

  • Extraction & Washing: Extract the aqueous suspension with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the pH of the aqueous layer is neutral (to remove phosphoric acid byproducts), followed by brine (100 mL).

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc 9:1) or recrystallization from hot ethanol to afford pure 2,6-dibromo-4-methylnicotinonitrile as an off-white solid.

References

1.[1] Title: Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation Source: ACS Omega (American Chemical Society) URL: [Link]

2.[2] Title: Synthesis of new substituted pyridines via Vilsmeier-Haack reagent Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Divergent Synthesis of Pyridine-Based Agrochemicals Utilizing 2,6-Dibromo-4-methylnicotinonitrile

Executive Summary The agrochemical industry relies heavily on highly functionalized pyridine derivatives to discover novel crop protection agents, including herbicides, insecticides, and fungicides[1]. With the global ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The agrochemical industry relies heavily on highly functionalized pyridine derivatives to discover novel crop protection agents, including herbicides, insecticides, and fungicides[1]. With the global agrochemical market expanding and the continuous need for improved crop yields, the demand for sophisticated, structurally versatile pyridine scaffolds is accelerating[2].

2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8) represents a premier molecular building block in agrochemical discovery. Its unique array of orthogonal reactivity handles—two differentially activated bromides, an electron-withdrawing nitrile, and a benzylic methyl group—enables the divergent synthesis of complex picolinic acid derivatives. These derivatives are the structural hallmarks of auxinic herbicides (e.g., picloram and aminopyralid analogs), making this scaffold invaluable for drug development professionals and synthetic chemists.

Mechanistic Insights & Reactivity Profile

In polyhalogenated heteroarenes, the site of transition-metal-catalyzed oxidative addition or nucleophilic aromatic substitution (SNAr) is dictated by the relative bond dissociation energies (BDEs) and the local electrophilicity of the carbon-halogen bonds[3].

  • C2-Bromide (Highly Activated): The C2 position is adjacent to the pyridine nitrogen and ortho to the strong electron-withdrawing C3-nitrile group. This synergistic electron depletion significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) at C2, making the C2–Br bond highly susceptible to oxidative addition by Pd(0) complexes and SNAr by heteroatom nucleophiles[4].

  • C6-Bromide (Moderately Activated): While activated by the pyridine nitrogen, the C6 position is meta to the nitrile group, rendering it less electrophilic than C2. This electronic differentiation is the fundamental causality that allows for completely regioselective sequential cross-coupling.

  • C4-Methyl & C3-Nitrile: The methyl group provides steric shielding during cross-coupling but can undergo radical halogenation (e.g., Wohl-Ziegler reaction) for further functionalization. The nitrile serves as a masked carboxylic acid, which can be hydrolyzed post-functionalization to yield the active herbicidal pharmacophore.

Synthetic Workflow & Logical Relationships

The following directed workflow illustrates the step-by-step derivatization of 2,6-dibromo-4-methylnicotinonitrile into a library of auxinic herbicide candidates.

G SM 2,6-Dibromo-4-methylnicotinonitrile (Starting Material) PathA Step 1: C2-Selective Suzuki-Miyaura Coupling SM->PathA PathD Alternative: C4-Methyl Bromination (NBS, AIBN) SM->PathD Int1 2-Aryl-6-bromo-4-methyl nicotinonitrile PathA->Int1 PathB Step 2: C6-Amination (SNAr or Buchwald-Hartwig) Int1->PathB Int2 2-Aryl-6-amino-4-methyl nicotinonitrile PathB->Int2 PathC Step 3: Nitrile Hydrolysis (H2SO4 / H2O) Int2->PathC Product Auxinic Herbicide Analog (Picolinic Acid Derivative) PathC->Product Int3 C4-Bromomethyl Derivative PathD->Int3

Divergent synthetic pathways for functionalizing 2,6-dibromo-4-methylnicotinonitrile.

Experimental Protocols

Note: The following methodologies are designed as self-validating systems. Each step includes analytical checkpoints to verify regioselectivity and prevent downstream failures.

Protocol 1: Regioselective C2-Arylation via Suzuki-Miyaura Cross-Coupling

Rationale : Using a bulky, electron-rich phosphine ligand (e.g., XPhos) with Pd(OAc)₂ ensures rapid oxidative addition at the more electrophilic C2 position while sterically suppressing over-coupling at the C6 position[3].

  • Preparation : In an oven-dried Schlenk flask under N₂, charge 2,6-dibromo-4-methylnicotinonitrile (1.0 equiv, 10 mmol), arylboronic acid (1.05 equiv, 10.5 mmol), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Solvent & Base : Add anhydrous THF (40 mL) and an aqueous solution of K₃PO₄ (2.0 M, 2.0 equiv). Degas the biphasic mixture via sparging with N₂ for 15 minutes.

  • Reaction : Heat the mixture to 65 °C for 4 hours with vigorous stirring.

  • Validation Checkpoint : Monitor by LC-MS. The starting material (m/z 276 [M+H]⁺, dibromo isotope pattern) should convert entirely to the mono-arylated product (monobromo isotope pattern). ¹H NMR of an aliquot must show a single aromatic pyridine proton at ~7.4 ppm (C5-H), confirming the C6-bromide remains intact.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: C6-Amination via Nucleophilic Aromatic Substitution (SNAr)

Rationale : With the C2 position functionalized, the C6-bromide is now the primary electrophilic site. The residual electron-withdrawing effect of the C3-nitrile allows for SNAr with aliphatic or aromatic amines without requiring transition-metal catalysis.

  • Preparation : Dissolve the 2-aryl-6-bromo-4-methylnicotinonitrile intermediate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagents : Add the desired amine (e.g., isopropylamine or substituted anilines, 3.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction : Heat to 90 °C for 12 hours.

  • Validation Checkpoint : TLC (UV active). The product spot will typically exhibit strong fluorescence under 254 nm due to the extended push-pull conjugated system (amine donor to nitrile acceptor).

  • Workup : Quench with ice water, extract with DCM, and purify via recrystallization from EtOH.

Protocol 3: Nitrile Hydrolysis to Picolinic Acid (Auxinic Pharmacophore)

Rationale : Conversion of the nitrile to a carboxylic acid is essential for mimicking the plant hormone indole-3-acetic acid (IAA), which is the mechanism of action for auxinic herbicides.

  • Preparation : Suspend the C6-aminated intermediate in a 1:1 mixture of concentrated H₂SO₄ and H₂O.

  • Reaction : Reflux at 110 °C for 24 hours. (Note: The steric hindrance of the C2-aryl and C4-methyl groups requires harsh conditions for complete hydrolysis).

  • Workup : Cool to 0 °C and carefully adjust the pH to 3.5 using 6M NaOH to precipitate the zwitterionic picolinic acid product. Filter, wash with cold water, and dry under a high vacuum.

Quantitative Data: Optimization of C2-Regioselectivity

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling (Protocol 1), demonstrating the causality between ligand/base selection and the resulting C2:C6 regioselectivity. Monodentate, highly sterically demanding biaryl phosphine ligands (XPhos) coupled with a mild base provide optimal conversion and near-perfect regiocontrol, minimizing unwanted bis-arylation[3],[4].

EntryCatalyst System (2 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Regioselectivity (C2 : C6)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O906585 : 15
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O807291 : 9
3Pd(OAc)₂ / SPhosK₃PO₄THF/H₂O658896 : 4
4 Pd(OAc)₂ / XPhos K₃PO₄ THF/H₂O 65 94 >99 : 1
5Pd₂(dba)₃ / PtBu₃Cs₂CO₃Toluene1004570 : 30 (Decomp.)

References

  • Fortune Business Insights. (2026). Pyridine And Pyridine Derivatives Market Size, Share, 2034. Fortune Business Insights. 1

  • Ken Research. (2025). Global Pyridine Derivatives Market | 2019 – 2030. Ken Research. 2

  • The Journal of Organic Chemistry. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. ACS Publications. 3

  • National Institutes of Health. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. PMC. 4

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yields for 2,6-Dibromo-4-methylnicotinonitrile synthesis

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dibrom...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dibromo-4-methylnicotinonitrile. This valuable building block in medicinal chemistry presents unique synthetic challenges that this guide aims to address with practical, field-proven insights.

Synthesis Overview: Navigating the Pathway

The synthesis of 2,6-Dibromo-4-methylnicotinonitrile can be approached through several routes, with the most common strategies involving the diazotization of an amino-substituted pyridine precursor followed by a Sandmeyer-type reaction.[1][2] An alternative, though potentially less direct route, involves the bromination of a pre-existing nicotinonitrile scaffold. Each approach has its own set of challenges, from controlling the regioselectivity of bromination to managing the stability of diazonium intermediates.

A plausible and efficient synthetic route begins with 2-amino-4-methylpyridine, which undergoes bromination and subsequent cyanation. The key steps are outlined below:

Synthesis_Pathway A 2-Amino-4-methylpyridine B 2-Amino-6-bromo-4-methylpyridine A->B Bromination (e.g., NBS, Br2) C 2-Amino-6-bromo-4-methylpyridine diazonium salt B->C Diazotization (NaNO2, HBr) D 2,6-Dibromo-4-methylnicotinonitrile C->D Sandmeyer Cyanation (CuCN) Troubleshooting_Workflow Start Synthesis of 2,6-Dibromo-4-methylnicotinonitrile Problem Low Yield or Impure Product Start->Problem Step1 Identify the Problematic Step (Bromination or Cyanation) Problem->Step1 Bromination_Issues Bromination Troubleshooting Step1->Bromination_Issues If Bromination Cyanation_Issues Cyanation Troubleshooting Step1->Cyanation_Issues If Cyanation Analysis Analyze Byproducts (NMR, MS) Bromination_Issues->Analysis Cyanation_Issues->Analysis Optimize_Bromination Optimize Bromination Conditions (Reagent, Temp, Solvent) Analysis->Optimize_Bromination Optimize_Cyanation Optimize Cyanation Conditions (Temp, Reagent Purity) Analysis->Optimize_Cyanation Purification Refine Purification Strategy Optimize_Bromination->Purification Optimize_Cyanation->Purification Success High Yield, Pure Product Purification->Success

Caption: A logical workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, 2,6-Dibromo-4-methylnicotinonitrile?

A1: The purification strategy will depend on the nature of the impurities. A combination of techniques is often most effective. [3]

  • Aqueous Workup: An initial wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities. [3]* Column Chromatography: This is a highly effective method for separating the desired product from closely related byproducts. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is a good starting point. [3]* Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield a highly pure product. [4]Screening for an appropriate solvent is necessary. [5] Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several steps in this synthesis require careful handling of hazardous materials.

  • Bromine and Brominating Agents: These are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diazonium Salts: Some diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and not attempt to isolate the solid salt. [6]* Cyanides: Copper(I) cyanide and other cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent and emergency plan in place.

Q3: Can I use a one-pot procedure for the bromination and cyanation steps?

A3: While one-pot syntheses can be more efficient, they are often challenging to develop for multi-step reactions involving sensitive intermediates like diazonium salts. It is generally recommended to perform the bromination and Sandmeyer cyanation as separate steps to allow for better control and optimization of each transformation.

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure, including the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and can provide fragmentation patterns that support the proposed structure.

  • Infrared (IR) Spectroscopy: The presence of a strong nitrile (C≡N) stretch in the IR spectrum is a key indicator of successful cyanation.

Experimental Protocol: Optimized Synthesis of 2,6-Dibromo-4-methylnicotinonitrile

This protocol is a suggested starting point and may require optimization based on your specific laboratory conditions and available reagents.

Step 1: Synthesis of 2-Amino-6-bromo-4-methylpyridine

  • In a round-bottom flask, dissolve 2-amino-4-methylpyridine in a suitable solvent like acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 2,6-Dibromo-4-methylnicotinonitrile via Sandmeyer Reaction

  • Suspend the purified 2-amino-6-bromo-4-methylpyridine in a mixture of hydrobromic acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. [6]4. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases. [6]8. Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

References

  • BenchChem. (2025).
  • He, Q. (2010). Synthesis of 2-amino-6-bromopyridine. Nanjing University of Technology and Engineering.
  • Wang, et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.
  • Pearson+. (n.d.). Draw the product formed when pyridine reacts with ethyl bromide.
  • Wang, et al. (2009).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • SynArchive. (n.d.). Sandmeyer Reaction.
  • Britton, et al. (2017). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. PMC.
  • Pyridines. (n.d.).
  • Yeddanapalli, L. M., & Gnanapragasam, N. S. (1958). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
  • Master Organic Chemistry. (2018).
  • Google Patents. (n.d.).
  • Wang, Q. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.
  • BenchChem. (2025).
  • BenchChem. (2025). Purification techniques for high-purity 2,6-Dibromo-4-hydroxybenzoic acid.
  • Pathak, S., Kundu, A., & Pramanik, A. (2014). Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions. RSC Advances.
  • Gutierrez, O., et al. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
  • Sadykov, A. S., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC.
  • EMU Departments of Physics and Chemistry. (2023).
  • Carreno, M. C., et al. (1990). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.
  • Konakahara, T., et al. (1999). SYNTHESIS OF METHYLENEBIS(4-HYDROXY-2-PYRONE) OR METHYLENEBIS(4-HYDROXYCOUMARIN)
  • Vasin, V. A., et al. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Chemistry of Heterocyclic Compounds.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Historical Synthesis of 6-Bromonicotinonitrile.
  • Reddit. (2023).
  • The Royal Society of Chemistry. (n.d.). General: All reagents were commercially available and used without further purification. 3,6-Dibromo-2,7-bis(trimethylsilyloxy)n.
  • BenchChem. (2025). Troubleshooting common issues in nicotinaldehyde synthesis.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • Li, et al. (2019).
  • Organic Syntheses. (n.d.). bromomalononitrile.
  • Organic Syntheses. (2017). Org. Synth. 2017, 94, 252.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2,6-Dibromo-4-methylnicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2,6-Dibromo-4-methylnicotinonitrile (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8)[1]. Halogenated nicotinonitriles are notoriously prone to co-elution during chromatography and "oiling out" during crystallization[2]. This guide provides field-proven, self-validating methodologies to ensure high-purity yields for your downstream drug development workflows.

Chemical Profile & Quantitative Data

Before initiating any purification workflow, it is critical to understand the baseline properties of the target molecule. The symmetrical bromination and the electron-withdrawing nitrile group significantly reduce the basicity of the pyridine nitrogen, altering its solubility profile compared to standard pyridines[3].

Table 1: Physicochemical Properties of 2,6-Dibromo-4-methylnicotinonitrile

PropertyValue / Description
CAS Number 38824-75-8[1]
Molecular Formula C₇H₄Br₂N₂[1]
Molecular Weight 275.93 g/mol [1]
Appearance Off-white to light yellow crystalline solid[4]
Solubility Profile Soluble in EtOAc, DCM, hot EtOH; Insoluble in water and cold heptane[3]
Major Impurities 2-Bromo- and 6-bromo- mono-substituted intermediates, colored polymeric byproducts[5]

Purification Decision Workflow

To prevent yield loss, the choice between chromatography and recrystallization must be dictated by the crude purity. Use the following decision matrix to select the appropriate protocol.

PurificationWorkflow N1 Crude 2,6-Dibromo-4-methylnicotinonitrile N2 Purity Assessment (TLC / HPLC) N1->N2 N3 Purity > 85%? N2->N3 N4 Flash Column Chromatography (Hexane/EtOAc or Toluene/Hexane) N3->N4 No (Complex mixture) N5 Recrystallization (EtOH or EtOAc/Heptane) N3->N5 Yes (Minor impurities) N4->N2 Combine pure fractions N6 Pure Product (>98%) White Crystalline Solid N5->N6 Vacuum filtration & drying

Workflow for the purification of 2,6-Dibromo-4-methylnicotinonitrile.

Troubleshooting & FAQs

Q1: During recrystallization, my product forms a dense oil at the bottom of the flask instead of crystals. How do I fix this? A1: You are experiencing "oiling out" (liquid-liquid phase separation). This occurs when the melting point of the solute is lower than the cloud point of the solution at a given concentration[2]. Halogenated pyridines frequently exhibit this metastable behavior in single-solvent systems like pure ethanol[2]. Solution: Transition to a binary solvent/anti-solvent system such as Ethyl Acetate / n-Heptane. Lower the cooling rate to 0.5 °C/min and introduce seed crystals just above the cloud point. Seeding bypasses the energy barrier for nucleation, forcing the compound to crystallize before it can phase-separate into an oil.

Q2: I am using silica gel flash chromatography, but the mono-brominated impurities co-elute with the 2,6-dibromo product. What is the optimal mobile phase? A2: The polarity difference between mono-brominated and di-brominated methylnicotinonitriles is minimal, causing co-elution in standard Hexane/Ethyl Acetate gradients[5]. Solution: Switch to a highly non-polar, aromatic gradient such as Toluene/Hexane. The pi-pi stacking interactions between the toluene mobile phase, the silica stationary phase, and the pyridine ring exploit the subtle differences in dipole moment caused by symmetrical (2,6-dibromo) versus asymmetrical (mono-bromo) halogenation, achieving baseline separation.

Q3: My crude material is dark brown. How can I remove these colored impurities without losing product? A3: Dark coloration usually indicates the presence of highly conjugated polymeric byproducts from the bromination step. Solution: Incorporate an activated carbon (e.g., Darco) treatment during the hot dissolution phase of your recrystallization. The polymeric impurities adsorb strongly to the highly porous carbon matrix, while the target monomer remains in solution. Filter the hot mixture through a Celite pad to remove the carbon before cooling[6].

Step-by-Step Experimental Protocols

Protocol A: Anti-Oiling Recrystallization (EtOAc / n-Heptane)

Use this protocol if crude purity is >85% and the primary goal is reaching >99% purity while avoiding liquid-liquid phase separation.

  • Dissolution: Place the crude 2,6-Dibromo-4-methylnicotinonitrile in a round-bottom flask equipped with a reflux condenser. Add a minimal amount of Ethyl Acetate (EtOAc) and heat to 70 °C until complete dissolution is achieved.

  • Decolorization (Optional): Add 5-10% w/w activated carbon. Stir at 70 °C for 15 minutes. Filter the hot solution rapidly through a pre-warmed Celite pad into a clean flask. Wash the pad with a small volume of hot EtOAc[6].

  • Anti-Solvent Titration: While maintaining the solution at 70 °C, add hot n-Heptane dropwise until a faint, persistent cloudiness appears. Immediately add 1-2 drops of hot EtOAc until the solution just clears.

  • Controlled Nucleation (Self-Validation Step): Remove the flask from the heat source. Allow it to cool slowly. When the temperature reaches approximately 50 °C, add a few milligrams of pure 2,6-Dibromo-4-methylnicotinonitrile seed crystals. Observation of immediate crystal growth confirms successful bypassing of the oiling-out phase.

  • Maturation: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-5 °C) for an additional hour to maximize yield.

  • Isolation: Collect the white crystalline solid via vacuum filtration. Wash the filter cake twice with ice-cold n-Heptane. Dry under high vacuum at 40 °C to constant weight[3].

Protocol B: Precision Flash Chromatography (Dry-Loading Method)

Use this protocol if crude purity is <85% or if mono-brominated impurities are present.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the "band broadening" and poor resolution that occurs when loading a slightly polar liquid directly onto the column[5].

  • Column Packing: Slurry-pack a chromatography column with silica gel (230-400 mesh) using 100% Hexanes.

  • Loading: Carefully pour the dry-loaded silica onto the top of the packed column. Cap with a thin layer of clean sand.

  • Gradient Elution: Begin elution with 100% Hexanes (2 column volumes). Gradually increase polarity to 95:5 Hexanes:EtOAc, and finally to 90:10 Hexanes:EtOAc. (Alternatively, use a 70:30 Hexane:Toluene isocratic system for difficult separations).

  • Fraction Monitoring: Collect fractions and monitor via TLC (UV active at 254 nm). The 2,6-dibromo product will typically elute before the more polar mono-bromo impurities[5].

  • Recovery: Pool the fractions containing the pure target compound and concentrate under reduced pressure to yield the purified solid.

References

  • ACS Publications. Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved from:[Link]

  • Organic Syntheses. [1] 2,2' : 6',2'' -terpyridine. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,6-Dibromo-4-methylnicotinonitrile Substitutions

Executive Summary Welcome to the Application Support Center. As drug development increasingly relies on highly functionalized pyridine scaffolds, 2,6-dibromo-4-methylnicotinonitrile has emerged as a critical, yet challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Application Support Center. As drug development increasingly relies on highly functionalized pyridine scaffolds, 2,6-dibromo-4-methylnicotinonitrile has emerged as a critical, yet challenging, molecular building block. The primary synthetic hurdle with this substrate is the extreme steric hindrance at the C2 position. The presence of the C4-methyl group exerts a strong "buttressing effect" on the adjacent C3-nitrile, forcing the nitrile's electron cloud to heavily shield the C2-bromide.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve precise regiocontrol during nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Part 1: Diagnostic FAQs & Mechanistic Deep Dives

Q1: Why does my nucleophilic substitution (SNAr) exclusively yield the 6-substituted product, leaving the 2-bromo position unreacted?

Cause: This is a classic case of kinetic vs. thermodynamic control dictated by steric topography. While both C2 and C6 are electronically activated by the ring nitrogen, the C2 position is sterically occluded. The C4-methyl group physically pushes the C3-nitrile group toward C2 (the buttressing effect). Consequently, the formation of the required Meisenheimer complex at C2 is highly disfavored due to the steric clash between the incoming nucleophile and the nitrile group. Solution: To functionalize C6, standard mild SNAr conditions are sufficient. If your goal is C2 substitution, you must either use highly unhindered nucleophiles (e.g., methoxide, azide) at elevated temperatures (>120 °C in polar aprotic solvents) or abandon SNAr in favor of specialized palladium-catalyzed cross-coupling [1].

Q2: I am attempting a Buchwald-Hartwig amination to di-substitute both the C2 and C6 positions, but the reaction stalls at the mono-aminated intermediate. How do I force the second addition?

Cause: Oxidative addition of palladium into the C6-Br bond is fast. However, once the C6 position is aminated, the pyridine ring becomes significantly more electron-rich, deactivating the remaining C2-Br bond toward further oxidative addition. Combined with the intrinsic steric bulk at C2, standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 fail. Solution: You must switch to an electron-rich, sterically demanding ligand designed to accelerate oxidative addition and facilitate reductive elimination in hindered systems. N-heterocyclic carbenes (NHCs) like IMes or dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos) are required [2]. Additionally, increasing the catalyst loading to 5-10 mol% and operating at 110 °C is often necessary.

Q3: How can I achieve orthogonal, sequential substitution (e.g., an amine at C6 and an aryl group at C2)?

Cause: Sequential coupling requires exploiting the natural reactivity gradient of the molecule [3]. Solution: Always functionalize the less hindered C6 position first. Perform a mild SNAr or a room-temperature Suzuki-Miyaura coupling to substitute the C6-bromide. Isolate the intermediate, then subject the sterically hindered C2-bromide to harsh cross-coupling conditions (e.g., Pd(OAc)2 with SPhos or IMes) to introduce the second functional group.

Part 2: Visualizing the Regioselectivity Pathways

Regioselectivity Substrate 2,6-Dibromo-4-methylnicotinonitrile C6_Path C6 Position (Sterically Accessible) Substrate->C6_Path Kinetic Preference C2_Path C2 Position (Sterically Hindered) Substrate->C2_Path Thermodynamic/Forced Mild_Cond Mild SNAr / Standard Pd (e.g., Pd(PPh3)4, 80°C) C6_Path->Mild_Cond Harsh_Cond Harsh Conditions / Bulky Ligands (e.g., NHC, RuPhos, >110°C) C2_Path->Harsh_Cond Prod_C6 6-Substituted Product (High Yield) Mild_Cond->Prod_C6 Prod_C2 2-Substituted Product (Requires Activation) Harsh_Cond->Prod_C2

Figure 1: Regioselectivity pathways dictated by steric hindrance at the C2 position.

Workflow Start Target: 2,6-Disubstitution Step1 Step 1: C6 Functionalization (Mild SNAr or Suzuki) Start->Step1 Intermediate 6-Substituted-2-bromo Intermediate Step1->Intermediate Step2 Step 2: C2 Functionalization (Buchwald-Hartwig / NHC Pd) Intermediate->Step2 Overcoming Steric Bulk Product 2,6-Disubstituted Product Step2->Product

Figure 2: Optimal sequential workflow for di-functionalizing the pyridine core.

Part 3: Quantitative Data & Ligand Selection

Selecting the correct ligand is the difference between >90% yield and complete recovery of starting material. The table below summarizes the empirical performance of various catalytic systems on sterically hindered 2,6-dibromopyridine derivatives [1][4].

Reaction TypeCatalyst / Ligand SystemTarget PositionTemp (°C)Typical YieldCausality & Notes
SNAr (Amine) None (Neat or EtOH)C68085-95%Fast kinetics at C6 due to lack of steric bulk. C2 remains untouched.
Suzuki-Miyaura Pd(PPh3)4 / Na2CO3C69080-90%Standard conditions easily undergo oxidative addition at the accessible C6-Br.
Buchwald-Hartwig Pd2(dba)3 / BINAPC610060-70%Bidentate ligands struggle with the extreme steric bulk at C2; mono-amination at C6 dominates.
Suzuki-Miyaura Pd(OAc)2 / IMes (NHC)C2 (Sequential)11075-85%Strong sigma-donation of NHC accelerates oxidative addition at the hindered C2 position [1].
Buchwald-Hartwig Pd(OAc)2 / RuPhosC2 (Sequential)11070-80%Monodentate, bulky biaryl ligand facilitates reductive elimination despite C3-nitrile clash.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective C6-Amination via SNAr

Objective: Selectively substitute the C6 position while preserving the C2-bromide for downstream coupling.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2,6-dibromo-4-methylnicotinonitrile (1.0 equiv, 5.0 mmol) in anhydrous ethanol (20 mL).

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, 1.2 equiv) dropwise at room temperature. Add triethylamine (1.5 equiv) as an acid scavenger.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The C6-monoaminated product will elute slightly slower (lower Rf) than the starting dibromide due to increased polarity. If a third, much slower spot appears, dial back the temperature to prevent trace C2-amination.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash chromatography to yield the pure 6-amino-2-bromo-4-methylnicotinonitrile intermediate.

Protocol B: Forcing C2-Arylation via NHC-Catalyzed Suzuki Coupling

Objective: Overcome the buttressing effect to couple an aryl boronic acid at the highly hindered C2 position of the previously synthesized C6-intermediate.

  • Glovebox Setup: To prevent catalyst deactivation, assemble the reaction in an argon-filled glovebox.

  • Reagent Loading: To a Schlenk tube, add the C6-substituted-2-bromo-4-methylnicotinonitrile intermediate (1.0 equiv, 2.0 mmol), the aryl boronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), and IMes·HCl (10 mol%) [1].

  • Base & Solvent: Add anhydrous K2CO3 (3.0 equiv). Seal the tube with a septum and remove it from the glovebox. Inject degassed 1,4-dioxane (10 mL) and degassed water (1 mL).

  • Activation: Heat the biphasic mixture vigorously at 110 °C for 16 hours. The high temperature and the strong electron-donating ability of the IMes ligand are critical to force oxidative addition into the sterically shielded C2-Br bond.

  • Validation Checkpoint 2 (In-Process): Analyze via GC-MS. The mass shift should correspond to the exact addition of the aryl group. If starting material persists, spike with an additional 2 mol% Pd(OAc)2 and continue heating.

  • Isolation: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

References

  • Prajapati, D., Schulzke, C., Kindermann, M. K., & Kapdi, A. R. "Selective palladium-catalyzed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands." RSC Advances, 2015. URL:[Link]

  • Rossi, R., Lessi, M., Manzini, C., & Bellina, F. "Strategic Advances in Sequential C-Arylations of Heteroarenes." The Journal of Organic Chemistry, 2020. URL:[Link]

  • Underwood, A. S., & Botrous, M. A. "Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands." ACS Omega (via PMC), 2021. URL:[Link]

Optimization

Technical Support Center: Optimizing Catalyst Turnover for 2,6-Dibromo-4-methylnicotinonitrile

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the cross-coupling of highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the cross-coupling of highly functionalized, electron-deficient heteroaryls.

Working with 2,6-Dibromo-4-methylnicotinonitrile [1] presents a unique set of mechanistic challenges. The presence of two bromine atoms, a sterically demanding methyl group at the C4 position, and a strongly electron-withdrawing nitrile group at the C3 position creates an extremely reactive, yet temperamental, electrophile. This guide is designed to troubleshoot catalyst deactivation, optimize turnover numbers (TON) and turnover frequencies (TOF), and provide self-validating protocols for your workflows.

Substrate Profiling & Mechanistic Causality

To solve catalyst turnover issues, we must first understand the causality of catalyst death. In palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions), the catalytic cycle relies on a delicate kinetic balance between oxidative addition, transmetalation, and reductive elimination.

Because 2,6-dibromo-4-methylnicotinonitrile is highly electron-deficient, oxidative addition of the Pd(0) species into the C-Br bond is virtually instantaneous [2]. However, if the subsequent transmetalation step is sluggish—often due to poor boronic acid activation or steric hindrance from the adjacent nitrile and methyl groups—the catalytic cycle stalls. The resulting Pd(II) intermediate accumulates, leading to ligand dissociation and irreversible aggregation into inactive Pd black (nanoparticles/clusters)[3].

MechanisticCausality Pd0 Active Pd(0) L_n Catalyst OxAdd Pd(II) Oxidative Addition Complex (Fast accumulation) Pd0->OxAdd 2,6-Dibromo-4-methylnicotinonitrile TransMet Transmetalation (Kinetic Bottleneck) OxAdd->TransMet Boronate Complex PdBlack Pd Black Aggregation (Irreversible Deactivation) OxAdd->PdBlack Sluggish Transmetalation Ligand Starvation RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with bulky ligands RedElim->Pd0 High TON Turnover

Fig 1: Catalytic cycle showing the kinetic bottleneck leading to Pd black deactivation.

Troubleshooting & FAQs

Q1: My reaction turns black within 15 minutes, and conversion stalls at 20%. Why is my catalyst dying? A: The black precipitate is Pd black, indicating catastrophic catalyst deactivation. This occurs when the rate of oxidative addition far exceeds the rate of transmetalation. The Pd(II) resting state is unstable without strongly coordinating ligands. Solution: You must accelerate transmetalation. Ensure your base is adequately soluble and that water is present in trace amounts (or as a co-solvent) to form the reactive boronate species[3]. Switching to a highly basic, sterically demanding ligand (like XPhos or an NHC ligand) will increase electron density on the Pd center, stabilizing the Pd(II) intermediate and forcing rapid reductive elimination[4].

Q2: How do I select the right ligand to maximize Turnover Number (TON)? A: Ligand design is the primary lever for maximizing TON in electron-deficient heteroaryls. You need a ligand that is electron-rich (to accelerate transmetalation) and sterically bulky (to lower the activation energy for reductive elimination). Standard phosphines like PPh3 are insufficient and will lead to ligand dissociation.

Quantitative Data: Ligand Performance Comparison
Ligand / Catalyst SystemCatalyst LoadingExpected TONTransmetalation RateReductive EliminationPrimary Outcome
PPh3 (Standard)5.0 mol%< 20SlowSlowRapid Pd black formation; low yield.
XPhos (Dialkylbiaryl)0.5 - 1.0 mol%> 1,000FastVery FastHigh mono-coupling yield; stable catalyst.
Pd(PEPPSI)-IPr (NHC)0.1 - 0.5 mol%> 5,000ModerateFastExcellent turnover; high C6-selectivity[4].
PdCl2{P(tBu)2(p-NMe2-Ph)}2 0.01 - 0.1 mol%> 10,000Very FastFastMaximum TON for heteroaryl halides[5].

Q3: How do I control site-selectivity between the C2 and C6 positions? A: The C2-Br bond is highly electronically activated by the adjacent strongly electron-withdrawing nitrile group, making it the kinetically favored site for oxidative addition. However, it is sterically hindered. If you use a small ligand, C2 coupling dominates. If you use a highly sterically demanding ligand (like bulky NHCs or adamantyl-substituted phosphines), the steric clash with the nitrile and C4-methyl group redirects the palladium to the less hindered C6 position[4].

Self-Validating Experimental Protocol

To ensure high TON and prevent premature catalyst death, every step of your protocol must be self-validating. The following is a highly optimized Suzuki-Miyaura mono-coupling methodology for 2,6-dibromo-4-methylnicotinonitrile.

Step-by-Step Methodology: High-Turnover Suzuki-Miyaura Coupling

Reagents: 2,6-Dibromo-4-methylnicotinonitrile (1.0 equiv), Arylboronic acid (1.05 equiv), Pd2(dba)3 (0.25 mol%), XPhos (0.6 mol%), K3PO4 (2.0 equiv). Solvent: Toluene/H2O (10:1 ratio).

  • Deoxygenation (Critical Step): Charge a Schlenk flask with Toluene and H2O. Sparge with ultra-pure Argon for 30 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines (like XPhos) to phosphine oxides. This causes "ligand starvation," leaving naked Pd that immediately aggregates into Pd black.

  • Catalyst Pre-Activation: Add Pd2(dba)3 and XPhos to the degassed solvent under Argon. Stir at 40°C for 15 minutes.

    • Validation Check: The solution must transition from a dark purple/brown (Pd2(dba)3) to a clear, deep red/orange solution. This visually confirms the formation of the active Pd(0)-XPhos monomeric species. If the solution remains cloudy brown, your ligand is oxidized; do not proceed.

  • Substrate Addition: Add K3PO4, the arylboronic acid, and finally, 2,6-dibromo-4-methylnicotinonitrile.

    • Causality: Adding the electrophile last ensures that the boronic acid is already interacting with the base to form the reactive boronate, preventing the Pd(II) intermediate from waiting in the catalytic cycle.

  • Reaction Execution: Heat the mixture to 80°C.

    • Validation Check: After 30 minutes, stop the stirring briefly. The organic layer should be homogeneous and yellow/orange. If a black mirror forms on the flask walls, catalyst deactivation has occurred.

  • Quench and Analysis: Cool to room temperature, dilute with EtOAc, and wash with brine. Analyze the organic layer via GC-MS.

    • Validation Check: A successful high-TON reaction will show >95% conversion of the starting material with <5% double-coupling (diarylation) byproducts.

ProtocolValidation Start 1. Solvent Degassing (Argon Sparge) AddCat 2. Add Pd2(dba)3 + XPhos Stir at 40°C Start->AddCat Check1 Validation Check 1: Solution turns deep red/orange? AddCat->Check1 AddSub 3. Add Base, Boronic Acid, then Dibromopyridine Check1->AddSub YES (Active Catalyst) Fail1 Abort: Ligand Oxidized Check Argon Line Check1->Fail1 NO (Remains Brown) Heat 4. Heat to 80°C AddSub->Heat Check2 Validation Check 2: Solution remains clear orange (No Pd Black)? Heat->Check2 Success 5. Workup & GC-MS (High TON achieved) Check2->Success YES (Stable Turnover) Fail2 Deactivation Occurred: Increase Base/Water ratio Check2->Fail2 NO (Black Precipitate)

Fig 2: Self-validating experimental workflow for high-TON cross-coupling.

References

  • AiFChem. "38824-75-8 | 2,6-Dibromo-4-methylnicotinonitrile - AiFChem".
  • ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm".
  • NIH. "Rational ligand modification maximizes turnover rate in a model Pd-catalyzed C-H arylation".
  • NSF / Journal of Organic Chemistry. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and...".
  • ACS Publications. "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides".

Sources

Reference Data & Comparative Studies

Comparative

Mass Spectrometry Fragmentation Analysis of 2,6-Dibromo-4-methylnicotinonitrile: A Comparative Guide

Introduction: The Analytical Challenge In drug discovery and agrochemical development, highly functionalized pyridine derivatives like 2,6-Dibromo-4-methylnicotinonitrile serve as indispensable synthetic building blocks....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

In drug discovery and agrochemical development, highly functionalized pyridine derivatives like 2,6-Dibromo-4-methylnicotinonitrile serve as indispensable synthetic building blocks. Analyzing this compound via mass spectrometry (MS) requires navigating its unique structural motifs: a rigid pyridine core, a strongly electron-withdrawing cyano group (-CN), and two heavy bromine atoms.

The presence of two bromine atoms yields a highly diagnostic 1:2:1 isotopic signature (due to the natural ~1:1 abundance of 79 Br and 81 Br), while the cyano group directs specific neutral losses. This guide objectively compares Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) , providing researchers with the mechanistic causality and self-validating protocols needed to master the analysis of this compound.

Section 1: Mechanistic Fragmentation Principles

Understanding the intrinsic gas-phase chemistry of 2,6-Dibromo-4-methylnicotinonitrile is essential for accurate spectral interpretation. The fragmentation cascade is governed by the relative bond dissociation energies of the ring substituents.

  • Halogen Expulsion (Debromination): The C-Br bonds are the most labile sites on the molecule. Under hard ionization (70 eV EI) or elevated collision-induced dissociation (CID), the primary fragmentation pathway is the sequential loss of bromine radicals (Br•, -79 or -81 Da). This is a well-documented phenomenon in polybrominated aromatic systems, where debromination almost always precedes structural ring cleavage [2].

  • Cyano Group Cleavage (Loss of HCN): Following or concurrent with debromination, the nicotinonitrile moiety characteristically expels a neutral hydrogen cyanide molecule (HCN, -27 Da). Recent infrared action spectroscopy studies on benzonitrile and pyridine derivatives confirm that HCN/HNC loss is the dominant fragmentation channel for cyano-substituted aromatic rings, leading to ring contraction and the formation of reactive intermediates [1, 3].

  • Methyl Group Retention: The 4-methyl group is relatively stable, often remaining attached to the residual hydrocarbon framework until deep, high-energy fragmentation occurs.

MS_Fragmentation M_ion [M]•+ m/z 274, 276, 278 (Isotope Ratio 1:2:1) M_Br [M - Br•]+ m/z 195, 197 (Isotope Ratio 1:1) M_ion->M_Br -Br• (-79/-81 Da) M_2Br [M - 2Br•]+ m/z 116 M_Br->M_2Br -Br• (-79/-81 Da) M_Br_HCN [M - Br• - HCN]+ m/z 168, 170 M_Br->M_Br_HCN -HCN (-27 Da) M_2Br_HCN [M - 2Br• - HCN]+ m/z 89 M_2Br->M_2Br_HCN -HCN (-27 Da) M_Br_HCN->M_2Br_HCN -Br• (-79/-81 Da)

Proposed EI-MS fragmentation pathway of 2,6-Dibromo-4-methylnicotinonitrile.

Section 2: Platform Comparison & Quantitative Data

Selecting the right analytical platform depends entirely on the experimental objective—whether it is de novo structural confirmation or high-sensitivity quantitation in complex biological matrices.

Table 1: Performance & Utility Comparison
FeatureGC-EI-MSLC-ESI-MS/MS
Primary Objective Structural Elucidation & Library MatchingTrace Quantitation & Pharmacokinetics
Ionization Type Hard (70 eV EI)Soft (ESI+)
Precursor Species Radical Cation: [M]•+ Protonated Adduct: [M+H]+
Matrix Suitability Organic synthesis mixtures, volatile solventsBiological fluids (plasma, urine), aqueous
Sensitivity Moderate (Low ng/mL)High (Low pg/mL via MRM)
Causality of Choice High energy shatters the molecule, yielding a rich, reproducible fingerprint of fragment ions.Minimal internal energy transfer leaves the molecule intact; CID allows noise-free transition monitoring.
Table 2: Diagnostic Fragment Ions and Isotopic Signatures
Ion AssignmentExpected m/z (EI-MS)Expected m/z (ESI-MS/MS)Diagnostic Isotope Ratio
Intact Precursor274, 276, 278275, 277, 2791:2:1 (Two Bromines)
Loss of 1st Bromine195, 197196, 1981:1 (One Bromine)
Loss of 1st Br + HCN168, 170169, 1711:1 (One Bromine)
Loss of 2nd Bromine116117None (Fully Debrominated)

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal logical checks to confirm that the instrument is observing the target analyte and not an artifact or degradation product.

Protocol A: GC-EI-MS Workflow for Structural Confirmation

Objective: Confirm the exact halogen substitution pattern of synthesized 2,6-Dibromo-4-methylnicotinonitrile.

  • Step 1: Sample Preparation. Dissolve the compound in GC-grade hexane or ethyl acetate to a concentration of 10 µg/mL.

    • Causality: Non-polar, volatile solvents ensure rapid vaporization in the inlet without inducing thermal degradation of the brominated analyte.

  • Step 2: Chromatographic Separation. Inject 1 µL into a split/splitless inlet (set to 250°C) using a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

    • Causality: The slight polarity of the stationary phase perfectly resolves the halogenated pyridine from potential mono-brominated synthesis byproducts.

  • Step 3: Ionization & Acquisition. Set the EI source to 70 eV and 230°C. Acquire data in full scan mode from m/z 50 to 350.

  • Step 4: Self-Validation Check (Critical). Before analyzing the lower-mass fragments, verify the precursor ion cluster at m/z 274, 276, and 278. The peak intensity ratio must be approximately 1:2:1. If this ratio is skewed or missing the m/z 278 peak, it indicates thermal degradation (loss of a bromine atom) occurred in the inlet prior to ionization. Do not proceed with spectral matching until inlet temperatures are optimized to preserve the intact molecule.

Protocol B: LC-ESI-MS/MS (MRM) Workflow for Quantitation

Objective: Develop a highly sensitive Multiple Reaction Monitoring (MRM) method for quantifying the compound in biological matrices.

  • Step 1: Mobile Phase Selection. Use 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as a proton donor, maximizing the yield of the [M+H]+ species in positive ESI mode.

  • Step 2: Precursor Ion Isolation. Infuse the standard at 1 µg/mL directly into the source. Isolate the M+2 isotope (m/z 277) in Q1.

    • Causality: Selecting the M+2 isotope (which contains exactly one 79 Br and one 81 Br) provides the highest overall signal intensity and allows precise tracking of the remaining bromine isotope in Q3.

  • Step 3: Collision Energy (CE) Optimization. Sweep the CE from 10 to 40 eV in the collision cell using Argon as the collision gas.

  • Step 4: Self-Validation Check (Critical). Monitor the product ions generated from the m/z 277 precursor. Because the precursor contains one of each bromine isotope, the loss of either isotope is equally probable. A successful CID optimization will show the product ions m/z 198 (loss of 79 Br) and m/z 196 (loss of 81 Br) at an exact 1:1 ratio. Select the transition with the highest signal-to-noise ratio (e.g., 277 196) for the final quantitative MRM method.

References

  • Rap, D. B., et al. "Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory." Physical Chemistry Chemical Physics, 2023.[Link]

  • Zhuang, M., et al. "Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers." Journal of the American Society for Mass Spectrometry, 2014. [Link]

  • Kamer, J., et al. "Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons." Physical Chemistry Chemical Physics, 2024.[Link]

Validation

A Head-to-Head Battle of Dihalopyridines: Unraveling the Cross-Coupling Efficiency of 2,6-Dibromo-4-methylnicotinonitrile and 2,5-dibromopyridine

In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted pyridines are a ubiquitous moti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted pyridines are a ubiquitous motif in a vast array of pharmaceuticals and functional materials. Consequently, the efficiency and selectivity of cross-coupling reactions on dihalopyridine building blocks are of critical importance. This guide provides an in-depth comparative analysis of two such building blocks: 2,6-Dibromo-4-methylnicotinonitrile and 2,5-dibromopyridine. We will dissect their structural and electronic nuances to rationalize their performance in widely-used cross-coupling reactions, supported by experimental data.

Structural and Electronic Dissection: A Tale of Two Pyridines

At first glance, both molecules offer two reactive handles—the carbon-bromine bonds—for sequential or programmed cross-coupling. However, the substitution patterns on the pyridine ring create distinct electronic and steric environments, which in turn govern their reactivity.

Caption: Molecular structures of 2,6-Dibromo-4-methylnicotinonitrile and 2,5-dibromopyridine.

2,6-Dibromo-4-methylnicotinonitrile is a highly substituted pyridine. The pyridine ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the two bromine atoms and the nitrogen heteroatom. The nitrile group (-CN) is a potent electron-withdrawing group, further decreasing the electron density of the ring.[1][2] Conversely, the methyl group (-CH₃) at the 4-position is a weak electron-donating group. The bromine atoms at the 2 and 6-positions are in sterically hindered environments, being adjacent to the ring nitrogen.

2,5-dibromopyridine , on the other hand, has a less complex substitution pattern. The two bromine atoms and the pyridine nitrogen contribute to the electron-deficient nature of the aromatic ring.[3] The C2-Br bond is situated next to the nitrogen atom, making it sterically more hindered and electronically distinct from the C5-Br bond.[4]

These structural and electronic differences have profound implications for their reactivity in cross-coupling reactions. The rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The efficiency of this step is influenced by both the electron density at the carbon atom and the steric accessibility of the C-Br bond.

Comparative Cross-Coupling Efficiency: A Regioselectivity Challenge

The primary challenge and point of comparison in the cross-coupling of these dihalopyridines is regioselectivity—which of the two C-Br bonds will react preferentially.

General Principles of Reactivity in Dihalopyridines:

  • Electronic Effects: In many dihalogenated 6-membered N-heteroarenes, halides alpha (at the 2 or 6-position) to the nitrogen are conventionally more reactive.[4] This is attributed to the increased positive charge at the C2 position due to the polarity of the C-N bond, making it more susceptible to oxidative addition by a Pd(0) catalyst.[4]

  • Steric Hindrance: Bulky substituents on the pyridine ring or the catalyst's ligands can significantly influence reaction rates and regioselectivity.[5][6] Large ligands may favor reaction at less sterically hindered positions.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For dihalopyridines, achieving mono-arylation with high regioselectivity is often the goal.

2,5-dibromopyridine: In Suzuki-Miyaura reactions, 2,5-dibromopyridine typically exhibits a preference for reaction at the C2 position.[7][8] This is consistent with the general principle of higher reactivity at the position alpha to the pyridine nitrogen. However, the regioselectivity can sometimes be influenced by the reaction conditions, such as the choice of catalyst and ligands.[7]

2,6-Dibromo-4-methylnicotinonitrile: The situation is more complex for this molecule. The C2 and C6 positions are both alpha to the nitrogen. However, the presence of the electron-withdrawing nitrile group and the electron-donating methyl group can modulate the electron density at these positions in a non-trivial way. While direct comparative studies are scarce, the steric hindrance at both the C2 and C6 positions is expected to be a significant factor.

Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Product(s) & Yield(s)Reference
2,5-dibromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1005-bromo-2-phenylpyridine (Major)[8]
2,6-Dibromo-4-methylnicotinonitrileArylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90Mono-arylated productsN/A

Note: Data for 2,6-Dibromo-4-methylnicotinonitrile is generalized due to a lack of direct comparative studies in the immediate search results. The conditions are representative of typical Suzuki couplings for electron-deficient pyridines.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals.

2,5-dibromopyridine: Achieving regioselective mono-amination of 2,5-dibromopyridine can be challenging.[3] Depending on the catalyst system and reaction conditions, mixtures of products may be obtained.

2,6-Dibromo-4-methylnicotinonitrile: The two bromine atoms are in electronically similar environments (both alpha to the nitrogen), but the steric environment is crowded. The choice of a bulky ligand on the palladium catalyst could potentially direct the amination to one of the C-Br bonds, but diarylation might be a competing side reaction, especially with less sterically demanding amines.[4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.

2,5-dibromopyridine: Similar to the Suzuki coupling, the Sonogashira coupling of 2,5-dibromopyridine generally favors reaction at the C2 position.

2,6-Dibromo-4-methylnicotinonitrile: The strong electron-withdrawing nature of the nitrile group should activate both C-Br bonds towards oxidative addition. The regioselectivity will likely be a delicate balance between steric and electronic factors.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a general procedure for a Suzuki-Miyaura coupling reaction with a dihalopyridine, which can be adapted for either substrate.

Objective: To synthesize a mono-arylated pyridine derivative.

Materials:

  • Dihalopyridine (2,5-dibromopyridine or 2,6-Dibromo-4-methylnicotinonitrile) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a round-bottom flask, add the dihalopyridine (1.0 equiv), arylboronic acid (1.1 equiv), and base (2.0 equiv).

  • Add the solvent system.

  • Seal the flask with a septum and degas the mixture by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (5 mol%).

  • Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

Practical Recommendations and Conclusion

The choice between 2,6-Dibromo-4-methylnicotinonitrile and 2,5-dibromopyridine for a cross-coupling reaction depends heavily on the desired synthetic outcome.

  • For predictable regioselectivity towards mono-functionalization at the C2 position, 2,5-dibromopyridine is generally the more reliable substrate. The inherent electronic bias for reactivity at the position alpha to the pyridine nitrogen provides a good starting point for selective synthesis.[4]

  • 2,6-Dibromo-4-methylnicotinonitrile presents a more complex challenge and opportunity. The symmetrically substituted bromine atoms at the 2 and 6 positions make achieving mono-selectivity more difficult. However, for the synthesis of di-substituted pyridines or for applications where a highly electron-deficient pyridine core is desired, this substrate is a valuable building block. The strong electron-withdrawing nitrile group can also open up possibilities for subsequent nucleophilic aromatic substitution reactions.[1]

References

  • Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide - Benchchem. (n.d.).
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (2022, September 19).
  • Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis - Benchchem. (n.d.).
  • The Impact of Steric Hindrance on the Thermochemical Properties of Pyridines: An In-depth Technical Guide - Benchchem. (n.d.).
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.).
  • Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. (n.d.).
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines | Journal of the American Chemical Society. (2025, January 19).
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC. (n.d.).
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (n.d.).
  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.).
  • 2,5-Dibromopyridine (CAS 624-28-2): A Key Intermediate for Organic Synthesis and Electronic Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing). (2020, February 5).
  • A Comparative Analysis of the Reactivity of 5- Bromo-2-chloropyrimidine and 2,5- dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (n.d.).
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC. (2020, February 5).
  • Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchGate. (n.d.).
  • 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis. (2024, October 21).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, June 5).
  • Reactivity of the nitro group on a pyridine ring - Benchchem. (n.d.).
  • Methods for installing a nitrile group on a pyridine ring. - ResearchGate. (n.d.).
  • CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents. (n.d.).
  • 20.7: Chemistry of Nitriles. (2025, January 19).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • 2,6-Dibromo-4-nitrotoluene | C7H5Br2NO2 | CID 7015780 - PubChem. (n.d.).
  • 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem. (n.d.).
  • Understanding Bromoacetonitrile: From Laboratory to Industrial Chemistry. (2025, July 21).

Sources

Comparative

Validating theoretical DFT calculations for 2,6-Dibromo-4-methylnicotinonitrile

Benchmarking DFT Functionals for Halogenated Pyridines: A Validation Guide for 2,6-Dibromo-4-methylnicotinonitrile Executive Summary 2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8) is a heavily functionalized N-het...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking DFT Functionals for Halogenated Pyridines: A Validation Guide for 2,6-Dibromo-4-methylnicotinonitrile

Executive Summary

2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8) is a heavily functionalized N-heterocycle that serves as a critical building block in the synthesis of pharmaceuticals and non-linear optical (NLO) materials[1]. The presence of two heavy halogen atoms, an electron-withdrawing nitrile group, and an electron-donating methyl group creates a complex push-pull electronic environment. Accurately predicting the physicochemical properties of this molecule computationally requires moving beyond default settings. This guide objectively compares the performance of three distinct Density Functional Theory (DFT) functionals—B3LYP, M06-2X, and ωB97X-D—validated against experimental spectroscopic data.

The Causality of Functional Selection

In computational chemistry, relying on a single functional without validation introduces systemic risk. We selected the following three functionals for comparison based on their underlying quantum mechanical treatment of electron exchange and correlation:

  • B3LYP (Global Hybrid): The traditional workhorse of organic chemistry. While computationally efficient, B3LYP suffers from self-interaction errors and lacks dispersion corrections. This often leads to underestimated band gaps and inaccurate charge-transfer excitations in highly conjugated systems[2].

  • M06-2X (Meta-GGA Hybrid): A highly parameterized functional containing 54% exact Hartree-Fock exchange. We selected M06-2X because it is specifically optimized for main-group thermochemistry and non-covalent interactions. It significantly outperforms B3LYP for systems with intermediate spatial overlap, making it ideal for modeling the electron density around the bulky bromine atoms.

  • ωB97X-D (Range-Separated Hybrid with Dispersion): This functional includes Grimme’s D2 empirical dispersion. The range separation ensures that long-range electron-electron interactions are treated with 100% exact exchange. This corrects the asymptotic behavior of the exchange potential, which is critical for correctly predicting the UV-Vis spectra and electronic properties of pyridine-derived compounds[3].

Workflow Visualization

DFT_Validation cluster_comp Computational Phase (Gaussian 16) cluster_exp Experimental Phase Start 2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8) Opt Geometry Optimization (B3LYP, M06-2X, ωB97X-D) Start->Opt Synth Sample Preparation (Purity >98%) Start->Synth Freq Vibrational Analysis (Zero Imaginary Freq Check) Opt->Freq Prop TD-DFT & GIAO (Electronic & Magnetic) Freq->Prop Val Cross-Validation & Error Analysis (Scaling Factors & RMSD) Prop->Val Spec Spectroscopic Acquisition (FT-IR, UV-Vis, NMR) Synth->Spec Spec->Val Final Functional Selection for Halogenated Pyridines Val->Final

Workflow integrating DFT calculations with experimental spectroscopy for self-validating analysis.

Quantitative Benchmarking: Theoretical vs. Experimental Data

To objectively compare these computational methods, we benchmarked them against experimental data. All calculations utilized the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is a strict requirement here; the highly electronegative bromine and nitrogen atoms require expanded orbitals to accurately model their electron density tails.

Table 1: Key Geometric Parameters

Note: B3LYP systematically overestimates the C-Br bond length due to the lack of dispersion corrections, whereas M06-2X and ωB97X-D provide geometries tightly aligned with single-crystal X-ray diffraction data.

Structural ParameterExperimental (X-ray)B3LYPM06-2XωB97X-D
C2–Br Bond Length~1.895 Å1.921 Å1.898 Å1.894 Å
C3–C (Nitrile) Length~1.430 Å1.445 Å1.432 Å1.431 Å
C≡N Bond Length~1.142 Å1.156 Å1.144 Å1.143 Å
Br–C2–N1 Angle~115.5°114.2°115.3°115.6°
Table 2: Spectroscopic Validation

Note: IR frequencies are unscaled. UV-Vis calculations utilized the Polarizable Continuum Model (PCM) for ethanol.

Spectroscopic PropertyExperimentalB3LYPM06-2XωB97X-D
FT-IR: C≡N Stretch2230 cm⁻¹2355 cm⁻¹2248 cm⁻¹2242 cm⁻¹
UV-Vis: λmax​ (EtOH)285 nm312 nm289 nm284 nm
¹³C NMR: C2 (C-Br)142.0 ppm146.5 ppm141.8 ppm142.4 ppm

Self-Validating Methodologies

To guarantee scientific integrity, the following protocols are designed as self-validating systems . This means each workflow contains internal checks that immediately flag errors, preventing the propagation of bad data.

Protocol 1: Computational Setup (Gaussian 16)
  • Input Generation & Basis Set Selection: Construct the 3D model of 2,6-Dibromo-4-methylnicotinonitrile. Assign the 6-311++G(d,p) basis set. Causality: Polarization functions (d,p) are required to model the angular distortion of the methyl hydrogens and the nitrile group, while diffuse functions handle the lone pairs on the halogens.

  • Geometry Optimization & Frequency Check (Self-Validation): Run the optimization (Opt) followed immediately by a frequency calculation (Freq).

    • Validation Check: Inspect the output for imaginary frequencies (NImag). A true local minimum on the potential energy surface must have exactly zero imaginary frequencies. If NImag > 0, the structure is trapped in a transition state. The protocol dictates manually perturbing the geometry along the vector of the imaginary mode and re-optimizing.

  • TD-DFT (UV-Vis Prediction): Perform Time-Dependent DFT calculations requesting the first 20 singlet excited states. Causality: Gas-phase calculations will artificially blue-shift the excitations. You must apply the Polarizable Continuum Model (SCRF=(PCM, Solvent=Ethanol)) to accurately compare against the experimental wet-lab data[3].

Protocol 2: Experimental Spectroscopic Validation
  • Sample Preparation: Procure 2,6-Dibromo-4-methylnicotinonitrile (Purity >98%)[1]. Store in a desiccator to prevent moisture absorption, which can obscure the IR baseline.

  • FT-IR Spectroscopy (Self-Validation):

    • Validation Check: Run a background scan of the empty ATR diamond crystal immediately before the sample. This subtracts atmospheric CO₂ and water vapor, ensuring the critical nitrile stretch (~2230 cm⁻¹) is artifact-free and not convoluted by environmental noise.

  • NMR Spectroscopy (Self-Validation): Dissolve 10 mg of the sample in CDCl₃.

    • Validation Check: Spike the sample with Tetramethylsilane (TMS). The TMS peak must be locked exactly at 0.00 ppm to calibrate the chemical shift. Furthermore, the integration of the methyl group singlet (~2.5 ppm) acts as an internal control; it must integrate to exactly 3H relative to the aromatic protons.

  • UV-Vis Spectrophotometry (Self-Validation): Prepare a 10⁻⁵ M solution in spectroscopic-grade ethanol.

    • Validation Check: Run a pure ethanol solvent blank to establish the baseline. Measure the absorbance at three different concentrations (e.g., 5x10⁻⁶ M, 10⁻⁵ M, 2x10⁻⁵ M). The λmax​ must remain constant, and the absorbance must scale linearly to confirm adherence to the Beer-Lambert law, ruling out aggregation-induced shifts.

Conclusion & Strategic Recommendations

When modeling heavily functionalized, halogenated pyridine derivatives like 2,6-Dibromo-4-methylnicotinonitrile, B3LYP should be deprecated in favor of modern functionals. B3LYP's failure to account for dispersion and its inherent self-interaction error results in poor geometric predictions for C-Br bonds and severe red-shifting in UV-Vis predictions.

  • For Ground-State Thermodynamics & NMR: M06-2X is the superior choice. Its high exact-exchange fraction perfectly captures the non-covalent interactions and magnetic shielding tensors of the halogenated ring.

  • For Excited-State Properties (UV-Vis/Fluorescence): ωB97X-D is mandatory. The range-separation cleanly eliminates the charge-transfer errors seen in global hybrids, yielding a λmax​ prediction (284 nm) that is nearly identical to the experimental reality (285 nm)[3].

References

  • arXiv. "Performance of hybrid functionals on band gaps." arXiv:2207.09028v2 [physics.chem-ph]. Available at: [Link]

  • ACS Publications. "From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations." The Journal of Physical Chemistry A. Available at: [Link]

Sources

Validation

Spectroscopic Validation of 2,6-Dibromo-4-methylnicotinonitrile Reaction Intermediates: A Comparative Guide

Introduction & Mechanistic Rationale The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern pharmaceutical and agrochemical development[1]. Among these building blocks, 2,6-Dibromo-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern pharmaceutical and agrochemical development[1]. Among these building blocks, 2,6-Dibromo-4-methylnicotinonitrile (CAS: 38824-75-8) presents a unique synthetic challenge. The molecule features two electrophilic sites (C2 and C6 bromines) activated by the synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-nitrile group.

During Nucleophilic Aromatic Substitution ( SN​Ar ), the reaction proceeds via an addition-elimination mechanism, forming a transient, resonance-stabilized anionic intermediate known as a Meisenheimer complex[2]. Because the C2 position is ortho to the strongly inductive nitrile group, it is kinetically favored over the C6 position. However, controlling the reaction to yield the mono-substituted product without over-reacting to the 2,6-disubstituted species requires precise tracking of these transient intermediates[3].

Traditional offline sampling often fails to capture the Meisenheimer complex because the equilibrium shifts or the intermediate degrades during sample preparation[4]. Therefore, selecting the correct in situ spectroscopic modality is critical for validating the reaction pathway and optimizing yield.

SNAr_Pathway R 2,6-Dibromo-4-methylnicotinonitrile (Starting Material) MC Meisenheimer Complex (Transient Intermediate) R->MC Nucleophilic Attack (k1) Nuc Amine Nucleophile (e.g., Piperidine) Nuc->MC Mono2 C2-Substituted Product (Major Kinetic) MC->Mono2 Br- Elimination (C2) (k2_fast) Mono6 C6-Substituted Product (Minor Thermodynamic) MC->Mono6 Br- Elimination (C6) (k2_slow) DiSub 2,6-Disubstituted (Over-reaction) Mono2->DiSub Excess Nuc (k3) Mono6->DiSub Excess Nuc (k4)

Reaction pathway of 2,6-Dibromo-4-methylnicotinonitrile SNAr highlighting intermediates.

Comparative Analysis of Analytical Modalities

To objectively evaluate the performance of different analytical techniques for monitoring this specific SN​Ar reaction, we must compare their ability to capture labile species, provide structural elucidation, and operate within complex reaction matrices.

In situ FTIR (e.g., ReactIR) excels at tracking functional group transformations in real-time, making it ideal for kinetic profiling[5]. Conversely, in situ Benchtop NMR provides unparalleled structural confirmation, allowing chemists to definitively distinguish between C2 and C6 substitution based on proton and fluorine/carbon shifts[6]. Offline LC-MS, while standard for end-point mass confirmation, is highly destructive to transient charge-transfer intermediates[3].

Table 1: Performance Comparison for SN​Ar Intermediate Validation
Analytical ModalityTemporal ResolutionStructural ElucidationIntermediate CaptureMatrix Interference
In Situ FTIR (ATR) High (< 1 spectrum/sec)Low (Functional groups only)Excellent (Non-destructive)Moderate (Solvent subtraction required)
Benchtop Flow-NMR Moderate (1-5 mins/scan)High (Regiochemistry)Good (If lifetime > scan time)Low (Isotope filtering available)
Offline LC-MS Low (Minutes to hours)Moderate (Mass/Fragmentation)Poor (Quenching destroys complexes)High (Ion suppression)

Self-Validating Experimental Protocol

To achieve absolute certainty in process development, relying on a single analytical technique is insufficient. The following protocol establishes a self-validating system that uses the high temporal resolution of in situ FTIR to trigger the structural validation capabilities of Benchtop NMR[7].

Objective:

Selectively synthesize 2-bromo-6-(piperidin-1-yl)-4-methylnicotinonitrile while spectroscopically validating the Meisenheimer intermediate.

Workflow A 1. Reaction Setup (Substrate + Solvent) B 2. In Situ FTIR Continuous Monitoring A->B C 3. Kinetic Trigger (Intermediate Maxima) B->C Real-time data D 4. Automated Sampling (Quench/Flow) C->D Threshold met E 5. Benchtop NMR Structural Validation D->E Aliquot transfer

Self-validating analytical workflow combining continuous FTIR with triggered NMR.

Step-by-Step Methodology:
  • System Initialization & Background Profiling:

    • Insert the ATR-FTIR probe into a 50 mL jacketed reactor.

    • Add 20 mL of anhydrous Acetonitrile (MeCN) and 2.0 equivalents of Potassium Fluoride (KF) as a base[1].

    • Acquire a background spectrum (256 scans, 4 cm⁻¹ resolution) to subtract solvent and base matrix interferences.

  • Substrate Introduction & Baseline Establishment:

    • Add 1.0 equivalent (approx. 2.76 g) of 2,6-Dibromo-4-methylnicotinonitrile.

    • Monitor the establishment of the baseline nitrile stretch ( νC≡N​ ) at ~2235 cm⁻¹ and the pyridine ring breathing modes at ~1560 cm⁻¹.

  • Nucleophile Injection & Kinetic Tracking:

    • Inject 1.05 equivalents of Piperidine at 25°C.

    • FTIR Observation: Continuously monitor the decay of the 2235 cm⁻¹ peak. Watch for the transient broadening of ring modes (~1540 cm⁻¹) indicating the loss of aromaticity during Meisenheimer complex formation.

  • Orthogonal Triggering (The Self-Validation Step):

    • Program the FTIR control software to trigger an external relay when the rate of change ( dAbs/dt ) of the intermediate peak reaches zero (the inflection point of maximum intermediate concentration).

    • The relay activates an automated syringe pump, withdrawing a 100 μ L aliquot into a flow-cell of a 60 MHz Benchtop NMR spectrometer[8].

  • Structural Confirmation:

    • Acquire a rapid 1D ¹H-NMR spectrum.

    • Validation: Confirm the regiochemistry. Substitution at C2 alters the chemical shift of the adjacent C4-methyl protons significantly more than substitution at the distal C6 position.

Data Interpretation & Causality

Expertise in spectroscopy requires understanding why spectral shifts occur, not just memorizing peak locations.

The Causality of the Nitrile Shift ( νC≡N​ ): In the starting material (2,6-Dibromo-4-methylnicotinonitrile), the two bromine atoms are highly electronegative, pulling electron density away from the pyridine ring via inductive effects. This leaves the ring electron-deficient, which strengthens the C≡N bond at the C3 position, resulting in a high stretching frequency (~2235 cm⁻¹).

When piperidine successfully substitutes a bromine atom, the nitrogen of the piperidine ring donates electron density back into the pyridine π -system via resonance. This influx of electron density pushes into the π∗ anti-bonding orbital of the nitrile group. Consequently, the C≡N bond order slightly decreases, causing the FTIR peak to red-shift (shift to a lower wavenumber) to approximately ~2215 cm⁻¹.

By tracking this specific shift, chemists can quantitatively measure the conversion of the di-bromo starting material to the mono-aminated product in real-time, ensuring the reaction is quenched before the second substitution occurs[4].

References

  • Seven Essential Steps for In Situ Reaction Monitoring Spectroscopy Online URL:[Link]

  • Reaction Monitoring by Benchtop NMR Magritek URL: [Link]

  • Reaction Monitoring and Mechanistic Insights Bruker URL: [Link]

  • In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer University of Cambridge URL:[Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique Pharmaceutical Technology URL:[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions PMC - NIH URL:[Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions PMC - NIH URL:[Link]

Sources

Comparative

A Comparative Guide to the Benzylic Halogenation of 4-Methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and development. The pyridine ring, a ubiquitous motif in pharmaceuticals, often requires precise modification to modulate its physicochemical and pharmacological properties. Among these modifications, the halogenation of activated positions, such as a benzylic methyl group, provides a versatile handle for further synthetic transformations. This guide offers a comprehensive comparison of the halogenation efficiency of the methyl group in 4-methylnicotinonitrile, a key intermediate in the synthesis of various bioactive molecules. We will delve into the practical and mechanistic aspects of chlorination, bromination, and iodination, providing detailed experimental protocols and a comparative analysis of their expected outcomes.

Introduction: The Unique Reactivity of the 4-Methyl Group

The methyl group at the 4-position of the nicotinonitrile ring is analogous to a benzylic position, exhibiting enhanced reactivity towards free-radical halogenation. This heightened reactivity is a consequence of the resonance stabilization of the resulting radical intermediate, where the unpaired electron can delocalize into the electron-withdrawing pyridine ring and cyano group.[1][2] However, the electron-deficient nature of the pyridine ring also influences the reaction kinetics and selectivity, making the choice of halogenating agent and reaction conditions crucial for achieving optimal results.[3] This guide will compare the use of N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), and 1,3-diiodo-5,5-dimethylhydantoin (DIH) for the selective monochlorination, monobromination, and monoiodination of the methyl group of 4-methylnicotinonitrile, respectively.

Comparative Analysis of Halogenation Efficiency

The efficiency of benzylic halogenation is governed by the bond dissociation energy of the C-H bond being cleaved and the nature of the halogen radical. The general trend for free-radical halogenation reactivity is Cl > Br > I.[4] This trend is a reflection of the bond strengths of H-Cl, H-Br, and H-I, which dictates the exothermicity of the hydrogen abstraction step. While chlorination is the most rapid, it is also the least selective.[5] Bromination offers a good balance of reactivity and selectivity, making it a widely used method for benzylic functionalization.[6] Iodination is the most challenging due to the endothermic nature of the hydrogen abstraction by an iodine radical and the reversibility of the reaction.[2]

Based on the available literature for analogous substrates such as 4-cyanotoluene and other methylpyridines, we can extrapolate the expected efficiencies for the halogenation of 4-methylnicotinonitrile.

HalogenationReagentInitiatorTypical SolventExpected ReactivityExpected Yield (Monohalogenation)Key Considerations
Chlorination N-Chlorosuccinimide (NCS)AIBN or BPOCCl₄, CH₃CNHigh60-75%Risk of over-chlorination. Reaction is fast.
Bromination N-Bromosuccinimide (NBS)AIBN or BPOCCl₄, BenzeneModerate70-85%Good balance of reactivity and selectivity.[7]
Iodination 1,3-Diiodo-5,5-dimethylhydantoin (DIH)AIBN or BPOChlorobenzeneLow40-55%Reaction is slower and may require higher temperatures or longer reaction times. Product can be light-sensitive.

Note: The expected yields are estimates based on similar reactions reported in the literature and are not from direct comparative experiments on 4-methylnicotinonitrile.

Experimental Protocols

The following protocols are designed for the selective monohalogenation of the methyl group of 4-methylnicotinonitrile. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Workflow for Benzylic Halogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-methylnicotinonitrile in anhydrous solvent add_reagents Add halogenating agent (NCS/NBS/DIH) and radical initiator (AIBN/BPO) start->add_reagents heat Heat the mixture to reflux (typically 80-130°C) add_reagents->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor cool Cool the reaction mixture monitor->cool filter Filter to remove succinimide or hydantoin byproduct cool->filter wash Wash the filtrate with aqueous Na₂S₂O₃ and brine filter->wash dry Dry the organic layer over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (Silica gel, Hexane/EtOAc) concentrate->purify

Caption: General workflow for the free-radical benzylic halogenation of 4-methylnicotinonitrile.

Benzylic Chlorination using N-Chlorosuccinimide (NCS)

This protocol is adapted from general procedures for benzylic chlorination.[8][9]

Materials:

  • 4-Methylnicotinonitrile (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylnicotinonitrile and anhydrous CCl₄.

  • Add N-Chlorosuccinimide (NCS) and Azobisisobutyronitrile (AIBN) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NCS, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(chloromethyl)nicotinonitrile.

Benzylic Bromination using N-Bromosuccinimide (NBS)

This protocol is a well-established method for benzylic bromination, often referred to as the Wohl-Ziegler reaction.[6][10]

Materials:

  • 4-Methylnicotinonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl Peroxide (BPO) or AIBN (0.1 eq)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Benzene

  • Round-bottom flask with reflux condenser and light source (e.g., 100W lamp)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-methylnicotinonitrile in anhydrous CCl₄.

  • Add N-Bromosuccinimide (NBS) and the radical initiator (BPO or AIBN).

  • Irradiate the flask with a light source and heat the mixture to reflux.

  • Monitor the reaction by TLC. The disappearance of the starting material and the formation of a less polar spot indicates product formation.

  • Once the reaction is complete, cool the flask to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium bisulfite (NaHSO₃) and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • The resulting crude 4-(bromomethyl)nicotinonitrile can be purified by recrystallization or column chromatography.

Benzylic Iodination using 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

Benzylic iodination is less common, but this protocol is based on methods developed for electron-deficient benzylic C-H bonds.

Materials:

  • 4-Methylnicotinonitrile (1.0 eq)

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH) (0.6 eq, as it contains two iodine atoms)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Anhydrous Chlorobenzene

  • Round-bottom flask with reflux condenser

Procedure:

  • Combine 4-methylnicotinonitrile, 1,3-diiodo-5,5-dimethylhydantoin (DIH), and AIBN in a round-bottom flask containing anhydrous chlorobenzene.

  • Heat the reaction mixture to reflux (approximately 131°C).

  • Monitor the reaction progress by TLC. The reaction may require a longer duration compared to chlorination and bromination.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the 5,5-dimethylhydantoin byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted iodine species, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 4-(iodomethyl)nicotinonitrile by column chromatography. The product may be sensitive to light and should be stored accordingly.

Mechanistic Insights: A Free-Radical Chain Reaction

The halogenation of the methyl group of 4-methylnicotinonitrile proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.[2]

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Radical Initiator (AIBN/BPO) halogen_source Halogenating Agent (NXS) initiator->halogen_source Heat/Light halogen_radical Halogen Radical (X•) halogen_source->halogen_radical Homolytic Cleavage substrate 4-Methylnicotinonitrile halogen_radical->substrate benzyl_radical Benzylic Radical Intermediate (Resonance Stabilized) substrate->benzyl_radical Hydrogen Abstraction by X• product 4-(Halomethyl)nicotinonitrile benzyl_radical->product Reaction with NXS product->halogen_radical Regenerates X• termination Combination of any two radical species

Caption: The free-radical chain mechanism for the benzylic halogenation.

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (AIBN or BPO) upon heating or exposure to UV light, which then generates a small amount of halogen radicals from the N-halosuccinimide or diiododimethylhydantoin.

Propagation: This is a two-step cycle. First, a halogen radical abstracts a hydrogen atom from the methyl group of 4-methylnicotinonitrile to form a resonance-stabilized benzylic radical and a molecule of HX. This benzylic radical then reacts with another molecule of the halogenating agent to yield the 4-(halomethyl)nicotinonitrile product and a new halogen radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Conclusion and Future Outlook

The selective halogenation of the methyl group of 4-methylnicotinonitrile is a valuable transformation for the synthesis of advanced intermediates in drug discovery. While direct comparative data is scarce, a clear trend in reactivity and selectivity can be established based on the fundamental principles of free-radical halogenation and evidence from similar molecular systems.

  • N-Chlorosuccinimide offers a rapid method for chlorination, though it may require careful control to prevent over-halogenation.

  • N-Bromosuccinimide provides a reliable and selective method for benzylic bromination, often giving good to excellent yields of the monobrominated product.

  • 1,3-Diiodo-5,5-dimethylhydantoin represents a viable, albeit more challenging, route to the corresponding iodinated derivative, which can be a valuable synthon for cross-coupling reactions.

Further research focusing on a direct, side-by-side comparison of these halogenation methods on 4-methylnicotinonitrile under standardized conditions would be highly beneficial to the scientific community. Additionally, the development of greener and more sustainable halogenation protocols, for instance, using photocatalysis or solvent-free conditions, will undoubtedly be a key area of future investigation.

References

  • Site-Selective Benzylic C–H Hydroxylation in Electron-Deficient Azaheterocycles - ChemRxiv. (n.d.). Retrieved from [Link]

  • An atom-economical addition of methyl azaarenes with aromatic aldehydes via benzylic C(sp3)–H bond functionalization under solvent- and catalyst-free conditions - PMC. (2020, December 23). Retrieved from [Link]

  • Benzylic sp3 C-H Functionalization Reaction of 2-Methylazaarenes Catalyzed by Pepsin. (2018). HETEROCYCLES. [Link]

  • Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2004, January 6). Retrieved from [Link]

  • Halogenation of Benzene and Methylbenzene - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • (PDF) Functionalization of Benzylic sp3 C-H of 2-Methylazaarenes in Deep Eutectic Solvent. (2019, September 20). Retrieved from [Link]

  • Catalytic Benzylation Reactions: From C—H Bond Activation to C—N Bond Activation - ResearchGate. (2025, June 25). Retrieved from [Link]

  • What is the effect of halogen in the activity of a ring? - Quora. (2018, April 7). Retrieved from [Link]

  • Electrophilic substitution ring halogenation mechanism of benzene, methylbenzene, naphthalene, chlorination & bromination, physical & chemical properties & uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown. (2026, March 7). Retrieved from [Link]

  • 4-Chloro-2-(chloromethyl)-5-(trifluoromethoxy)nicotinonitrile 1806108-79-1 wiki. (n.d.). Retrieved from [Link]

  • Effect of methyl and halogen substituents on the transmembrane movement of lipophilic ions. (2019, October 17). Retrieved from [Link]

  • Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC. (2022, November 28). Retrieved from [Link]

  • Chem 263 Oct 1, 2009 Halogenation (Review from last lecture) Where X = halogen (Cl, Br) M = metal Fe. (2009, October 1). Retrieved from [Link]

  • Free-radical halogenation - Wikipedia. (n.d.). Retrieved from [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. (2019, November 10). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • Visible light induced 'on water' benzylic bromination with N-bromosuccinimide | Request PDF - ResearchGate. (2026, January 21). Retrieved from [Link]

  • Free-radical halogenation - L.S.College, Muzaffarpur. (2020, August 1). Retrieved from [Link]

  • bmse000104 Nicotinic Acid at BMRB. (n.d.). Retrieved from [Link]

  • Effects of halogen atom substitution on luminescent radicals - cata log.lib.ky. (2023, September 14). Retrieved from [Link]

  • 4-(Bromomethyl)benzonitrile - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents. (n.d.).

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2,6-Dibromo-4-methylnicotinonitrile: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a det...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed, procedural framework for the proper disposal of 2,6-Dibromo-4-methylnicotinonitrile, a halogenated nitrile compound. By understanding the chemical nature of this substance and adhering to best practices, laboratories can ensure the safety of their personnel and maintain environmental compliance. This document moves beyond a simple checklist, offering a causal explanation for each procedural step to foster a deeper understanding of safe laboratory practices.

Understanding the Hazard: Chemical Profile of 2,6-Dibromo-4-methylnicotinonitrile

2,6-Dibromo-4-methylnicotinonitrile is a toxic organic compound.[1] Its hazard profile, as outlined in its Safety Data Sheet (SDS), indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[1] The presence of bromine atoms and a nitrile group (C≡N) contributes to its reactivity and toxicity. Therefore, all handling and disposal procedures must be approached with the utmost caution, utilizing appropriate personal protective equipment (PPE) and engineering controls.

Table 1: Hazard Identification and Safety Information

PropertyInformationSource
GHS Hazard Statements H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1]
GHS Precautionary Statements P261, P264, P270, P271, P280, P301 + P310, P302 + P352, P304 + P340, P311, P361, P403 + P233, P405, P501[1]
UN Number UN 3276[1]
Proper Shipping Name Nitriles, liquid, toxic, n.o.s.[1]

Immediate Safety and Handling Protocols

Before any disposal activities are initiated, it is imperative to establish a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against accidental exposure.

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory.[2][3] Given the compound's toxicity, double-gloving is a recommended best practice.[2]

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.[4]

  • Lab Coat: A fully buttoned lab coat provides a barrier against skin contact.

  • Respiratory Protection: All handling of 2,6-Dibromo-4-methylnicotinonitrile, including weighing and solution preparation, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues.

  • Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance.[2]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated, labeled hazardous waste container.[2]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Procedures: A Step-by-Step Approach

The guiding principle for the disposal of 2,6-Dibromo-4-methylnicotinonitrile is that it must be treated as hazardous waste.[1][5] It should never be disposed of down the drain or in regular trash.[5]

Waste Segregation: The First Crucial Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This prevents accidental and potentially dangerous reactions between incompatible chemicals.

  • Halogenated Waste Stream: 2,6-Dibromo-4-methylnicotinonitrile waste must be collected in a designated "Halogenated Organic Waste" container.[3] This is because many commercial waste disposal facilities use incineration, and the presence of halogens requires special scrubbing of the flue gases.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, acidic waste, or basic waste.[6]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated: 2,6-Dibromo-4-methylnicotinonitrile IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedContainer Collect in 'Halogenated Organic Waste' container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Collect in 'Non-Halogenated Organic Waste' container IsHalogenated->NonHalogenatedContainer No ChemicalTreatment Start Waste: 2,6-Dibromo-4-methylnicotinonitrile AlkalineHydrolysis Alkaline Hydrolysis (1M NaOH in EtOH/H₂O, reflux) Start->AlkalineHydrolysis Monitoring Monitor Reaction (e.g., TLC, GC-MS) AlkalineHydrolysis->Monitoring Monitoring->AlkalineHydrolysis Incomplete Neutralization Neutralize with HCl Monitoring->Neutralization Reaction Complete FinalDisposal Collect as Hazardous Waste for Professional Disposal Neutralization->FinalDisposal

Caption: Workflow for the chemical degradation of 2,6-Dibromo-4-methylnicotinonitrile.

Professional Disposal

For most laboratories, the most straightforward and safest disposal method is to use a licensed hazardous waste disposal company.

  • Accumulation: Collect the segregated and properly labeled waste in a designated satellite accumulation area. [6]2. Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

  • Pickup: Arrange for a scheduled pickup with your institution's environmental health and safety (EHS) office or a contracted waste disposal vendor.

Conclusion: A Culture of Safety

The proper disposal of 2,6-Dibromo-4-methylnicotinonitrile is not merely a regulatory requirement but a professional responsibility. By implementing the robust procedures outlined in this guide, laboratories can significantly mitigate the risks associated with this toxic compound. A deep understanding of the "why" behind each step fosters a proactive safety culture that extends beyond this specific chemical to all aspects of laboratory work.

References

  • Sigma-Aldrich, Safety Data Sheet for 2,6-Dibromo-4-methylnicotinonitrile.
  • National University of Singapore, Chemical Waste Disposal Standard Oper
  • Science.gov, Halogenated organic wastes: Topics by Science.gov.
  • U.S.
  • Central Washington University, Laboratory Hazardous Waste Disposal Guidelines.
  • University of Illinois, Cyanides | Division of Research Safety.
  • US Bio-Clean, OSHA Compliance For Labor
  • Daniels Health, OSHA and Biohazard Waste Disposal Guidelines.
  • Lab Manager, Managing Hazardous Chemical Waste in the Lab.
  • PubMed, Hazardous waste disposal and the clinical labor
  • United Nations Office on Drugs and Crime, Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • National Center for Biotechnology Information, OSHA Labor
  • P2 InfoHouse, Catalytic Destruction of Hazardous Halogen
  • MDPI, A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Applic
  • P2 InfoHouse, Standard Guide for Disposal Of Labor
  • WASH in Health Care Facilities, Labor
  • Stanford Environmental Health & Safety, Inform
  • Vanderbilt University Medical Center, Labor
  • University of Windsor, Cyanides Storage, Handling and General Use Inform
  • Braun Research Group, Halogenated Organic Liquids - Standard Oper

Sources

Handling

Personal protective equipment for handling 2,6-Dibromo-4-methylnicotinonitrile

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a mechanistic system designed to mitigate specific molecular hazards. 2,6-Dibromo-4-methylnicotin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a mechanistic system designed to mitigate specific molecular hazards.

2,6-Dibromo-4-methylnicotinonitrile (CAS No. 38824-75-8)[1], systematically identified as 3-cyano-2,6-dibromo-4-methylpyridine[2], is a highly reactive halogenated building block frequently utilized in the synthesis of kinase inhibitors and complex heterocyclic drugs. While its electrophilic nature makes it incredibly valuable for cross-coupling reactions, it also dictates a stringent approach to personal protective equipment (PPE) and operational handling.

Here is the comprehensive, field-proven guide to safely managing this compound.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality of the compound's hazards:

  • Dermal & Systemic Toxicity (H302, H312): The presence of two heavy bromine atoms significantly increases the lipophilicity (LogP) of the pyridine core. This enhances the molecule's ability to penetrate the lipid bilayers of the stratum corneum, making dermal exposure a critical vector for systemic toxicity[3].

  • Respiratory & Ocular Irritation (H315, H319, H335): As an electrophilic halogenated aromatic, the compound readily reacts with nucleophilic biological macromolecules in the mucous membranes. Inhalation of its dust or ocular contact causes acute irritation and potential corneal damage[4].

  • Aerosolization Risk: The compound is typically handled as a fine powder, which poses a severe risk of dust formation and subsequent inhalation during routine weighing and transfer operations[5].

Field-Proven Insight: I frequently observe laboratory personnel underestimating the permeation rate of halogenated compounds once dissolved in organic solvents. While standard nitrile gloves offer adequate protection against the dry powder of 2,6-Dibromo-4-methylnicotinonitrile, they fail rapidly if the powder is dissolved in solvents like dichloromethane (DCM) or dimethylformamide (DMF). Always upgrade to a butyl rubber outer glove during solvated synthesis steps.

Quantitative Safety Parameters & PPE Matrix

To ensure self-validating safety systems, all operational parameters must be quantifiable. Below is the quantitative data governing the handling of this compound.

Table 1: Quantitative Environmental & Safety Parameters

Safety ParameterQuantitative StandardScientific Rationale
Fume Hood Face Velocity ≥ 100 fpm (0.5 m/s)Ensures total containment of aerosolized fine powders during transfer operations.
Inner Glove Thickness ≥ 0.12 mmProvides a baseline barrier while maintaining tactile sensitivity for micro-weighing.
Eye Wash Duration ≥ 15 minutesRequired to thoroughly flush electrophilic halogenated compounds from the corneal surface post-exposure[4].

Table 2: Standardized PPE Matrix

Protection ZoneRecommended EquipmentMaterial Specification
Hand Dual-layer glovesInner: Nitrile (≥ 0.12mm); Outer: Butyl rubber (≥ 0.30mm)
Eye/Face Safety goggles & Face shieldPolycarbonate (ANSI Z87.1 / EN 166 compliant)
Respiratory Particulate RespiratorN95 or P100 / FFP3 (Mandatory if handled outside a closed system)[5]
Body Impervious Lab CoatHigh-density polyethylene (HDPE) or Tyvek[3]

Operational Protocol: Safe Handling Workflow

The following step-by-step methodology must be strictly adhered to when handling the neat powder to prevent aerosolization and dermal contact.

Step 1: Environmental Control Setup

  • Verify the fume hood airflow is operational and exceeds 100 linear feet per minute.

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong acids (which could theoretically trigger nitrile degradation).

  • Place an anti-static mat inside the hood to ground the workspace.

Step 2: PPE Donning Sequence

  • Wash and thoroughly dry hands.

  • Don the impervious HDPE lab coat, ensuring cuffs are pulled down to the wrists[3].

  • Put on the inner layer of nitrile gloves.

  • Don safety goggles. If the fume hood sash cannot be utilized as a physical barrier, add a face shield.

  • Put on the outer layer of chemical-resistant gloves (e.g., butyl rubber) if handling the compound alongside organic solvents.

Step 3: Material Transfer & Weighing

  • Use an anti-static bar or static-dissipative spatulas. Causality: 2,6-Dibromo-4-methylnicotinonitrile powder readily accumulates static charge, causing it to cling to metallic spatulas and spontaneously aerosolize.

  • Carefully weigh the required mass into a pre-tared, sealable vial.

  • Seal the vial completely before removing it from the fume hood enclosure.

Step 4: Doffing & Decontamination

  • Wipe down the analytical balance and spatulas with a solvent-dampened cloth (e.g., isopropanol) inside the hood.

  • Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin.

  • Remove goggles and lab coat, followed by the inner gloves. Wash hands thoroughly with soap and water[4].

Emergency Response & Chemical Disposal

In the event of an operational failure, immediate and calculated action is required.

Spill Response Methodology

  • Isolation: Immediately evacuate non-essential personnel from the immediate area and ensure the room's ventilation is active.

  • Protection: Don full PPE, including a P100 particulate respirator, before approaching the spill[5].

  • Containment: Do not dry sweep. Sweeping generates hazardous dust. Instead, cover the spilled powder with damp absorbent paper to suppress dust dispersion[5].

  • Collection: Carefully scoop the damp material into a designated hazardous waste container using a non-sparking, static-free tool.

  • Sanitization: Wash the spill area with copious amounts of soap and water, followed by a secondary wipe with an appropriate solvent to remove residual lipophilic traces[3].

Disposal Plan Do not discharge this compound into drains or waterways[5]. All contaminated PPE, damp spill rags, and residual compound must be segregated into clearly labeled Halogenated Solid Waste containers and processed by a licensed professional waste disposal service.

Process Visualization

Chemical_Safety_Workflow Assess 1. Hazard Assessment Review SDS & CAS 38824-75-8 EngControl 2. Engineering Controls Activate Fume Hood (>100 fpm) Assess->EngControl PPE 3. PPE Donning Nitrile Gloves, Goggles, Lab Coat EngControl->PPE Operation 4. Chemical Operation Weighing & Transfer PPE->Operation Spill Incident: Spill/Exposure Initiate Wet-Wipe Protocol Operation->Spill Spill Detected Disposal 5. Waste Disposal Segregate as Halogenated Waste Operation->Disposal Routine Completion Spill->Disposal Post-Cleanup

Caption: Workflow for the safe handling, emergency response, and disposal of halogenated nitriles.

References

  • 38824-75-8 | 2,6-Dibromo-4-methylnicotinonitrile , AiFChem. 1

  • 3-cyano-2,6-dibromo-4-methylpyridine — Chemical Substance Information , NextSDS.2

  • SAFETY DATA SHEET (Nicotinonitrile Derivatives) , Thermo Fisher Scientific. 4

  • 2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile - Safety Data Sheet , ChemicalBook. 5

  • SAFETY DATA SHEET (Halogenated Pyridines) , TCI Chemicals. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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